CVN293
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C14H10FN7O |
|---|---|
Poids moléculaire |
311.27 g/mol |
Nom IUPAC |
4-[7-fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C14H10FN7O/c15-9-4-1-5-10-12(9)22(7-8-3-2-6-17-19-8)14(18-10)11-13(16)21-23-20-11/h1-6H,7H2,(H2,16,21) |
Clé InChI |
ONRXHVJHFORDDI-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Role of KCNK13 in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system (CNS), are central to orchestrating this inflammatory response. A key modulator of microglial function is the potassium channel KCNK13, also known as the two-pore domain halothane-inhibited K+ channel 1 (THIK-1). This technical guide provides an in-depth overview of the role of KCNK13 in neuroinflammation, consolidating current research on its molecular mechanisms, involvement in disease, and potential as a therapeutic target. We present quantitative data on its expression and inhibition, detailed experimental protocols for its study, and visual diagrams of associated signaling pathways and workflows.
Introduction to KCNK13 (THIK-1)
KCNK13 is a member of the two-pore domain potassium (K2P) channel family, which is responsible for generating background or "leak" potassium currents.[1] These currents are fundamental in establishing and maintaining the resting membrane potential in various cell types, thereby controlling cellular excitability.[2] In the central nervous system, KCNK13 is distinguished by its highly specific expression in microglia.[1][3] This selective expression points to a specialized role in regulating the unique functions of these brain-resident immune cells.[4] KCNK13's activity helps to stabilize the microglial membrane potential, influencing their surveillance functions, motility, and response to pathological stimuli.[1][5]
KCNK13: A Key Regulator of Microglial Activation and Neuroinflammation
Mounting evidence implicates KCNK13 as a pivotal player in the neuroinflammatory cascade, primarily through its regulation of the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome.[6][7]
The KCNK13-NLRP3 Inflammasome Axis
The activation of the NLRP3 inflammasome is a critical event in the innate immune response, leading to the maturation and release of potent pro-inflammatory cytokines, including Interleukin-1β (IL-1β). A canonical trigger for NLRP3 activation is the efflux of intracellular potassium ions (K+).[4] KCNK13, by providing a major pathway for K+ efflux from microglia, directly facilitates this process.[5]
Under pathological conditions, such as in the presence of danger-associated molecular patterns (DAMPs) like extracellular ATP, the activation of purinergic receptors (e.g., P2X7) and metabotropic potentiation of KCNK13 leads to a significant K+ efflux.[8] This drop in intracellular K+ concentration is a key signal that triggers the assembly of the NLRP3 inflammasome complex, leading to the activation of caspase-1 and the subsequent cleavage of pro-IL-1β into its active, secreted form.[8] Studies have demonstrated that the inhibition of KCNK13 potently suppresses this ATP-evoked IL-1β release from microglia.[8][9] Interestingly, some research suggests that KCNK13 may also contribute to NLRP3 activation through a K+-independent mechanism, highlighting the complexity of its regulatory role.[8][10]
Role in Microglial Functions
Beyond inflammasome activation, KCNK13 tonically regulates fundamental microglial activities. Its function is crucial for maintaining microglial ramification and their ability to survey the brain parenchyma.[5] Studies using KCNK13 knockout mice have revealed that the absence of this channel leads to reduced microglial phagocytosis and, consequently, impaired synaptic pruning during development.[5] This suggests that KCNK13's role extends from acute inflammatory responses to shaping neural circuits.
KCNK13 Expression and Modulation in Neurodegenerative Diseases
The implication of KCNK13 in neuroinflammation has made it a focal point in the study of neurodegenerative diseases.
Alzheimer's Disease (AD) and Parkinson's Disease (PD)
Significant upregulation of KCNK13 expression has been consistently observed in post-mortem brain tissue from patients with both Alzheimer's and Parkinson's diseases.[1][7][11] This increased expression is also seen in animal models of these diseases.[7] The elevated levels of KCNK13 in microglia, particularly in proximity to pathological hallmarks like amyloid-β plaques, suggest a direct involvement of the channel in the chronic neuroinflammatory state that characterizes these conditions.[3][12] This upregulation is further supported by findings of corresponding downregulation in the DNA methylation of the KCNK13 gene in AD patients, indicating an epigenetic mechanism for its sustained expression.[7][11]
KCNK13 as a Therapeutic Target
The specific expression of KCNK13 in microglia and its critical role in the pro-inflammatory cascade make it an attractive therapeutic target. The hypothesis is that inhibiting KCNK13 could dampen microglial-mediated neuroinflammation, thereby slowing disease progression. This has led to the development of selective small-molecule inhibitors.
Quantitative Data
The following tables summarize key quantitative findings from recent studies on KCNK13.
Table 1: Expression of KCNK13 in Neurodegenerative Disease
| Finding | Disease Context | Method | Source |
| Significant increase in KCNK13 mRNA in microglial nuclei | Alzheimer's Disease | NETSseq (post-mortem brain) | [1][9] |
| Significant elevation of KCNK13 mRNA expression | Advanced Alzheimer's | qPCR (post-mortem brain) | [7] |
| Substantial upregulation of KCNK13 mRNA | AD Animal Model (Aβo) | qPCR (animal brain tissue) | [7][11] |
| Increased KCNK13 protein expression | Advanced AD and PD | Immunoblot (post-mortem brain) | [7][11] |
| Downregulation of KCNK13 DNA methylation | Alzheimer's Disease | Pyrosequencing | [7][11] |
Table 2: Potency of Selective KCNK13 Inhibitors
| Inhibitor | Target Species | IC50 Value | Assay Type | Source |
| C101248 | Human & Mouse | ~50 nM | Electrophysiology / Binding Assay | [9][13][14] |
| This compound | Human (hKCNK13) | 41 nM | Thallium Flux Assay | [15] |
| This compound | Mouse (mKCNK13) | 28 nM | Thallium Flux Assay | [1][15] |
| This compound | Mouse | 24 nM | Inhibition of IL-1β release from primary microglia | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of KCNK13's role in neuroinflammation.
Protocol: Whole-Cell Patch-Clamp Electrophysiology of Microglia
This protocol is adapted from studies recording KCNK13 currents in microglia from acute brain slices.[8][16]
-
Slice Preparation:
-
Anesthetize a suitable animal model (e.g., Cx3Cr1-GFP mouse to visualize microglia).
-
Perfuse transcardially with ice-cold slicing solution (e.g., containing in mM: 87 NaCl, 2.5 KCl, 3 MgCl2, 0.5 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, 75 sucrose (B13894), 10 glucose, oxygenated with 95% O2/5% CO2).
-
Rapidly dissect the brain and prepare 300 µm horizontal slices using a vibratome in the same ice-cold, oxygenated solution.
-
Allow slices to recover for 30 minutes at 34-36°C in the slicing solution, then maintain at room temperature until use.
-
-
Recording:
-
Transfer a slice to the recording chamber of an upright microscope and superfuse with oxygenated artificial cerebrospinal fluid (aCSF) at 34-36°C.
-
Identify microglia using fluorescence (for GFP-tagged models) or characteristic morphology under infrared video microscopy.
-
Use borosilicate glass pipettes (4-5 MΩ resistance) filled with intracellular solution (e.g., containing in mM: 130 K-Gluconate, 4 NaCl, 1 CaCl2, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.5 Na-GTP; pH adjusted to 7.2 with KOH).
-
Establish a whole-cell patch-clamp configuration.
-
Record tonic (baseline) and evoked currents (e.g., by applying ATP) in voltage-clamp mode. KCNK13 currents can be isolated pharmacologically using specific blockers like C101248.
-
Protocol: NLRP3 Inflammasome Activation Assay in Primary Microglia
This protocol describes the induction and measurement of NLRP3 inflammasome activation.[1][17][18]
-
Cell Culture: Isolate primary microglia from neonatal mouse pups and culture in appropriate media.
-
Priming (Signal 1): Prime the microglia with lipopolysaccharide (LPS, e.g., 1 µg/mL) for 3 hours. This upregulates the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with the KCNK13 inhibitor (e.g., this compound at various concentrations) or vehicle control for a specified time (e.g., 15-30 minutes).
-
Activation (Signal 2): Induce NLRP3 activation and K+ efflux by treating cells with an agonist like ATP (e.g., 5 mM for 60 minutes) or by replacing the medium with a low-potassium buffer.
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification: Measure the concentration of secreted IL-1β in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Protocol: Quantitative Real-Time PCR (qPCR) for KCNK13 Expression
This protocol outlines the steps to quantify KCNK13 mRNA levels in brain tissue.[7][11][19]
-
RNA Extraction: Homogenize brain tissue samples (e.g., from AD model mice and wild-type controls) and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing: cDNA template, SYBR Green Master Mix, and specific primers for KCNK13 (and a housekeeping gene like GAPDH for normalization).
-
Perform the reaction on a real-time PCR system with a thermal profile such as: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
-
Data Analysis: Calculate the relative expression of KCNK13 using the 2-ΔΔCT method, normalizing to the housekeeping gene expression.
Protocol: Immunohistochemistry (IHC) for KCNK13 in Brain Tissue
This protocol allows for the visualization and localization of KCNK13 protein in brain sections.[20][21][22]
-
Tissue Preparation:
-
Perfuse animals with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the dissected brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.
-
Cut 30-50 µm thick sections using a cryostat or vibratome.
-
-
Staining:
-
Wash free-floating sections in PBS.
-
Perform antigen retrieval if necessary (e.g., by heating sections in citrate (B86180) buffer).
-
Block non-specific binding by incubating sections for 1 hour in a blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS).
-
Incubate sections overnight at 4°C with a primary antibody against KCNK13, diluted in the blocking solution. For co-localization, include another primary antibody (e.g., anti-Iba1 for microglia).
-
Wash sections three times in PBS.
-
Incubate for 1-2 hours at room temperature with appropriate fluorophore-conjugated secondary antibodies.
-
Wash sections three times in PBS.
-
-
Mounting and Imaging: Mount the sections onto glass slides with a mounting medium containing DAPI (for nuclear counterstaining) and visualize using a confocal microscope.
Conclusion and Future Directions
KCNK13 has emerged as a crucial, microglia-specific regulator of neuroinflammation. Its direct involvement in the NLRP3 inflammasome pathway and its upregulation in major neurodegenerative diseases like AD and PD position it as a high-potential therapeutic target. The development of potent and selective inhibitors, such as this compound, which has shown favorable brain penetration in early clinical trials, marks a significant step towards translating this basic research into clinical applications.[23] Future research should continue to explore the nuanced roles of KCNK13 in different stages of disease, its potential involvement in other glial cell types under specific conditions, and the long-term consequences of its inhibition. A deeper understanding of the KCNK13 signaling network will be paramount for the successful development of novel therapies aimed at mitigating the detrimental effects of chronic neuroinflammation.
References
- 1. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KCNK13 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Potassium Channel Kv1.3 Is Highly Expressed by Microglia in Human Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. pnas.org [pnas.org]
- 6. Discovery of C-101248, the first selective small-molecule inhibitor of THIK-1 | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. Differential contribution of THIK-1 K+ channels and P2X7 receptors to ATP-mediated neuroinflammation by human microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterisation of C101248: A novel selective THIK-1 channel inhibitor for the modulation of microglial NLRP3-inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sophion.com [sophion.com]
- 11. Elevated Expression of Two Pore Potassium Channel THIK-1 in Alzheimer's Disease: An Inflammatory Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potassium channel Kv1.3 is highly expressed by microglia in human Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. C101248 | THIK-1 inhibitor | Probechem Biochemicals [probechem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Hallmarks of NLRP3 inflammasome activation are observed in organotypic hippocampal slice culture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. oaepublish.com [oaepublish.com]
- 20. benchchem.com [benchchem.com]
- 21. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]
- 22. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 23. Cerevance shares results from trial of neurodegenerative treatment [clinicaltrialsarena.com]
CVN293: A Technical Guide to a Novel Selective NLRP3 Inflammasome Modulator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CVN293 is a first-in-class, orally bioavailable, and brain-penetrant small molecule inhibitor of the potassium ion channel KCNK13 (also known as THIK-1). By selectively targeting KCNK13, which is predominantly expressed in microglia, this compound indirectly inhibits the activation of the NLRP3 inflammasome, a key driver of neuroinflammation in a variety of neurodegenerative disorders. This targeted approach offers the potential for a disease-modifying therapy with a favorable safety profile by avoiding broad immunosuppression. Preclinical data demonstrate potent and selective inhibition of KCNK13, leading to a reduction in the release of the pro-inflammatory cytokine IL-1β. A Phase 1 clinical trial in healthy volunteers has shown that this compound is well-tolerated and achieves significant exposure in the central nervous system (CNS). This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Introduction: Targeting Neuroinflammation via KCNK13
Neuroinflammation, mediated by the activation of microglia, is increasingly recognized as a critical component in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). The NOD-like receptor family, pyrin domain containing 3 (NLRP3) inflammasome is a key intracellular sensor in microglia that, upon activation, triggers the maturation and release of pro-inflammatory cytokines, including interleukin-1β (IL-1β).
A critical step in the canonical activation of the NLRP3 inflammasome is the efflux of potassium ions (K+) from the cell. This compound is a novel therapeutic agent that targets the two-pore domain potassium channel KCNK13, which is highly expressed in microglia and plays a significant role in mediating this potassium efflux. By inhibiting KCNK13, this compound prevents the downstream activation of the NLRP3 inflammasome and subsequent release of IL-1β, thereby selectively dampening neuroinflammation.[1] The restricted expression of KCNK13 to microglia suggests that this compound may offer a targeted approach to treating neuroinflammation with a reduced risk of peripheral immune suppression.[2]
Mechanism of Action
This compound acts as a potent and selective inhibitor of the KCNK13 potassium channel. The inhibition of this channel in microglia prevents the potassium efflux that is a necessary second signal for the activation of the NLRP3 inflammasome. This upstream intervention effectively blocks the proteolytic cleavage of pro-caspase-1 to active caspase-1, which in turn prevents the maturation and secretion of IL-1β.
Quantitative Data
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Species | Assay | IC50 (nM) | Maximal Inhibition (%) | Reference |
| KCNK13 | Human | Thallium Flux | 41 | 100.3 ± 1.4 | [3] |
| KCNK13 | Mouse | Thallium Flux | 28 | 97 ± 1.8 | [3] |
| IL-1β Release | Mouse (Microglia) | ELISA | 24 | 59.1 ± 6.9 | [3] |
| KCNK2 | Human | Thallium Flux | >30,000 | 17.4 (at 30 µM) | [3] |
| KCNK6 | Human | Thallium Flux | >30,000 | 10.7 (at 30 µM) | [3] |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Route | Bioavailability (%) | Brain to Plasma Ratio | Kp,uu | CSF to Plasma Ratio | Reference |
| Rat | Oral | 87 | 0.72 - 1.85 | 0.6 - 1.4 | 0.7 - 1.1 | [3] |
| Monkey | N/A | N/A | N/A | 0.9 - 1.1 | 0.2 - 0.3 | [3] |
Table 3: Phase 1 Clinical Trial Overview
| Study Phase | Population | Dosing | Key Findings | Reference |
| Phase 1 | Healthy Volunteers (n=72) | SAD: Single doses up to 1000 mgMAD: Multiple doses up to 375 mg twice daily for 14 days | - Generally well-tolerated- No serious adverse events- Dose-dependent plasma exposure- High CNS penetration | [4] |
Experimental Protocols
KCNK13 Inhibition Assessment (Thallium Flux Assay)
This assay measures the inhibition of KCNK13 channel activity by quantifying the influx of thallium ions (a surrogate for potassium ions) into cells expressing the channel.
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing either human or mouse KCNK13 are cultured in appropriate media and seeded into 384-well plates.
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) for approximately 60-90 minutes at 37°C.
-
Compound Addition: A serial dilution of this compound is added to the wells and incubated for a predefined period (e.g., 20-30 minutes) at room temperature.
-
Thallium Stimulation and Signal Detection: A stimulus buffer containing thallium sulfate (B86663) is added to the wells to initiate ion influx through the KCNK13 channels. The resulting increase in fluorescence is measured in real-time using a fluorescence plate reader (e.g., FLIPR®).
-
Data Analysis: The rate of fluorescence increase is proportional to KCNK13 channel activity. The percentage of inhibition at each this compound concentration is calculated relative to vehicle-treated controls, and IC50 values are determined by fitting the data to a four-parameter logistic equation.
IL-1β Release Assay from LPS-Primed Murine Microglia
This cellular assay quantifies the ability of this compound to inhibit the release of IL-1β from microglia following NLRP3 inflammasome activation.
Detailed Methodology:
-
Microglia Isolation and Culture: Primary microglia are isolated from the brains of neonatal mice and cultured in appropriate media.
-
Priming (Signal 1): Microglia are primed with lipopolysaccharide (LPS) for a specified duration (e.g., 2-4 hours) to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: The primed microglia are then treated with various concentrations of this compound for a defined period (e.g., 30-60 minutes).
-
Activation (Signal 2): The NLRP3 inflammasome is activated by a stimulus that induces potassium efflux, such as a low extracellular potassium concentration or the addition of ATP.
-
Supernatant Collection and Analysis: After a further incubation period (e.g., 1-2 hours), the cell culture supernatant is collected. The concentration of secreted IL-1β is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of IL-1β release inhibition at each this compound concentration is calculated relative to vehicle-treated controls, and the IC50 value is determined.
Assessment of CNS Penetration
The ability of this compound to cross the blood-brain barrier is assessed in preclinical species through pharmacokinetic studies.
Detailed Methodology:
-
Animal Dosing: this compound is administered to preclinical species (e.g., rats, monkeys) via the intended clinical route (oral).
-
Sample Collection: At various time points post-dosing, blood, cerebrospinal fluid (CSF), and brain tissue are collected.
-
Bioanalysis: The concentration of this compound in plasma, CSF, and brain homogenate is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Parameter Calculation:
-
Brain to Plasma Ratio: The ratio of the total concentration of this compound in the brain to that in the plasma.
-
Kp,uu: The ratio of the unbound concentration of this compound in the brain to the unbound concentration in the plasma. This is considered the most accurate measure of brain penetration as it reflects the concentration of the drug that is free to interact with its target. Unbound fractions in plasma and brain tissue are determined experimentally, typically by equilibrium dialysis.
-
CSF to Plasma Ratio: The ratio of the this compound concentration in the CSF to that in the plasma.
-
Phase 1 Clinical Trial Design
A randomized, double-blind, placebo-controlled, single and multiple ascending dose (SAD/MAD) study is conducted in healthy adult volunteers to evaluate the safety, tolerability, and pharmacokinetics of this compound.
Detailed Methodology:
-
Study Population: Healthy male and female volunteers are enrolled.
-
SAD Phase: Successive cohorts of subjects receive a single oral dose of this compound at escalating dose levels or a placebo.
-
MAD Phase: Following the SAD phase, new cohorts receive multiple oral doses of this compound (e.g., twice daily for 14 days) at escalating dose levels or a placebo.
-
Safety and Tolerability Assessments: Safety is monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
-
Pharmacokinetic Assessments: Serial blood samples are collected to determine the plasma concentration-time profile of this compound. In some cohorts, CSF samples are collected to assess CNS exposure.
Conclusion
This compound represents a promising and innovative approach to the treatment of neurodegenerative diseases by selectively modulating the NLRP3 inflammasome in microglia through the inhibition of the KCNK13 potassium channel. Its potent and selective preclinical profile, favorable pharmacokinetic properties including high brain penetration, and positive Phase 1 safety data in healthy volunteers support its continued development as a potential first-in-class therapy for a range of neuroinflammatory conditions. The targeted mechanism of action holds the potential for a disease-modifying effect with an improved safety profile compared to broader anti-inflammatory agents. Further clinical investigation in patient populations is warranted to establish the efficacy of this compound in treating neurodegenerative diseases.
References
- 1. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound [cerevance.com]
CVN293: A Technical Guide on Brain Permeability and Central Nervous System Distribution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the brain permeability and central nervous system (CNS) distribution of CVN293, a selective, orally bioavailable, and brain-permeable inhibitor of the potassium ion channel KCNK13. This compound is under investigation for its therapeutic potential in neurodegenerative diseases by targeting neuroinflammation.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to offer a comprehensive resource for professionals in the field.
Quantitative Data on CNS Distribution
The CNS distribution of this compound has been assessed across multiple species, demonstrating its ability to cross the blood-brain barrier and achieve significant concentrations in the central nervous system. The following tables summarize the key pharmacokinetic parameters related to brain permeability.
Table 1: this compound Brain Permeability and CNS Distribution in Rodents [1]
| Species | Brain to Plasma Ratio | Average Kp,u,u | CSF:Unbound Plasma Ratio |
| Mouse | 0.72 - 1.85 | 0.6 - 1.4 | 0.7 - 1.1 |
| Rat | 0.72 - 1.85 | 0.6 - 1.4 | 0.7 - 1.1 |
Table 2: this compound CNS Distribution in Non-Human Primates [1]
| Species | CSF to Plasma Ratio | Kp,u,u |
| Monkey | 0.2 - 0.3 | 0.9 - 1.1 |
These data indicate that this compound rapidly reaches equilibrium and freely distributes into the CNS in rodents.[1] Notably, in monkeys, despite a lower CSF to plasma ratio, the Kp,u,u values confirm good CNS distribution.[1] Preclinical studies have shown that oral administration of this compound results in unbound brain concentrations approximately 10-fold over its in vitro IC50 value, confirming significant target engagement in the brain.[1] Phase 1 clinical trials in healthy volunteers have also confirmed robust brain penetration, with cerebrospinal fluid (CSF) sampling demonstrating high brain penetrance of this compound.[3][4][5][6]
Experimental Protocols
The assessment of this compound's brain permeability and CNS distribution involved standard preclinical and clinical methodologies.
In Vitro Permeability Assay
-
Objective: To assess the intrinsic permeability of this compound and its susceptibility to active efflux transporters.
-
Method: A Caco-2 cell monolayer assay was likely used to determine the apparent permeability coefficient (Papp). This model mimics the intestinal epithelium and is a standard tool for predicting oral absorption and identifying substrates of efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).
-
Results: this compound exhibits high in vitro permeability (Papp A to B: 41 × 10–6 cm/s) and is not a substrate for major efflux transporters such as P-gp or BCRP.[1]
In Vivo Pharmacokinetic Studies in Animals
-
Objective: To determine the pharmacokinetic profile and CNS distribution of this compound in preclinical species.
-
Animals: Mice, rats, and cynomolgus monkeys were used.[1]
-
Dosing: For oral administration, this compound was administered via oral gavage.[1] Intravenous (i.v.) administration was also performed to determine absolute bioavailability.
-
Sample Collection: Blood samples were collected at various time points to determine plasma concentrations. For CNS distribution, brain tissue and cerebrospinal fluid (CSF) were collected.
-
Analysis: Drug concentrations in plasma, brain homogenate, and CSF were measured using a validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculations:
-
Brain to Plasma Ratio (Kp): Calculated as the ratio of the total concentration of this compound in the brain to that in the plasma.
-
Unbound Brain to Unbound Plasma Ratio (Kp,u,u): This ratio corrects for plasma and brain tissue binding and provides a more accurate measure of the compound's ability to cross the blood-brain barrier. It is calculated as Kp divided by the fraction of unbound drug in brain and plasma.
-
Phase 1 Clinical Trial in Healthy Volunteers
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics, including brain penetration, of this compound in humans.[5][7]
-
Study Design: A randomized, placebo-controlled, single-ascending dose (SAD) and multiple-ascending dose (MAD) study was conducted in healthy adult volunteers.[5][7]
-
Dosing:
-
Sample Collection: Blood samples were collected to determine plasma pharmacokinetics. CSF samples were collected from a subset of participants to assess CNS penetration.[3][4][5]
-
Analysis: Drug concentrations in plasma and CSF were quantified using a validated bioanalytical method.
Visualizations
Experimental Workflow for CNS Distribution Assessment
The following diagram illustrates the typical workflow for determining the CNS distribution of a compound like this compound in preclinical studies.
Caption: Workflow for preclinical CNS distribution studies.
Signaling Pathway of this compound Action
This compound exerts its therapeutic effect by inhibiting the KCNK13 potassium channel, which in turn modulates the NLRP3 inflammasome pathway in microglia, the resident immune cells of the brain.[1][3][8][9]
Caption: this compound signaling pathway in microglia.
References
- 1. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [cerevance.com]
- 4. Cerevance’s this compound Demonstrated Positive Phase 1 Results in Healthy Volunteers - BioSpace [biospace.com]
- 5. Cerevance’s this compound Demonstrated Positive Phase 1 Results in [globenewswire.com]
- 6. Cerevance shares results from trial of neurodegenerative treatment [clinicaltrialsarena.com]
- 7. Cerevance doses first participant for this compound in the Phase 1 Clinical Trial, to potentially treat ALS and Alzheimer's Disease [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. trial.medpath.com [trial.medpath.com]
The NETSseq Platform and the Discovery of CVN293: A Novel Approach to Targeting Neuroinflammation
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathology of numerous neurodegenerative diseases. The Nuclear Enriched Transcript Sort sequencing (NETSseq) platform, a proprietary technology developed by Cerevance, offers a powerful new method for identifying novel, cell-type-specific therapeutic targets within the complex landscape of the human brain. This whitepaper details the discovery of CVN293, a potent and selective inhibitor of the potassium channel KCNK13, which was identified as a key regulator of microglial activation and neuroinflammation through the NETSseq platform. We present the core principles of the NETSseq technology, the mechanism of action of this compound in modulating the NLRP3 inflammasome pathway, and a summary of the preclinical and Phase 1 clinical data. This document serves as a technical guide for professionals in the field of neuroscience and drug development, highlighting a successful application of a target discovery engine to deliver a promising clinical candidate for neurodegenerative disorders.
Introduction: The Challenge of Targeting Neuroinflammation
The contribution of the brain's innate immune system, particularly the activation of microglia, to the progression of diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS) is well-established. However, the development of therapies that can selectively modulate neuroinflammatory pathways without causing broad immunosuppression has been a significant challenge. A major hurdle has been the identification of druggable targets that are specifically expressed in the relevant cell types and disease states.
To address this, Cerevance developed the NETSseq platform, a novel technology designed to perform deep transcriptional and epigenetic profiling of specific cell types from a large collection of post-mortem human brain tissues.[1][2][3] This platform allows for the identification of subtle, yet critical, changes in gene expression that drive disease, thereby uncovering previously unexplored therapeutic intervention points.[1][2]
One of the key discoveries from the NETSseq platform is the identification of the potassium channel KCNK13 (also known as THIK-1) as a novel, microglia-specific target for modulating neuroinflammation.[4][5] This led to the development of this compound, a first-in-class, orally bioavailable, and brain-penetrant small molecule inhibitor of KCNK13.[6][7]
The NETSseq Platform: A Target Discovery Engine
The NETSseq platform is a sophisticated methodology that enables the comprehensive analysis of gene expression in specific cell populations within the human brain.[3][8] Unlike single-cell sequencing techniques that can be limited to the most highly expressed genes, NETSseq provides deep sequencing of thousands of nuclei from a particular cell type, allowing for the detection of low-abundance transcripts and subtle changes in gene expression.[8]
NETSseq Experimental Workflow
The NETSseq workflow can be summarized in the following key steps:
-
Human Brain Tissue Collection : The process begins with the acquisition of post-mortem human brain tissue from a diverse range of donors, including those with neurodegenerative diseases and healthy controls.[3] Cerevance has amassed a collection of over 16,000 human brain tissue samples.[1]
-
Nuclei Isolation : Nuclei are isolated from specific brain regions of interest. This is a critical step that preserves the transcriptional profile of the cells.
-
Nuclear Enriched Transcript Sort (NETS) : The isolated nuclei are then sorted based on cell-type-specific markers to enrich for particular cell populations, such as different types of neurons, astrocytes, oligodendrocytes, and microglia.[8]
-
Sequencing : The sorted nuclei undergo deep RNA sequencing to generate a comprehensive transcriptional profile of the target cell type.[2] To date, over 92 trillion base pairs have been sequenced, generating approximately 190 TB of data.[1]
-
Bioinformatic Analysis : Advanced machine learning and bioinformatic tools are used to analyze the vast datasets, comparing gene expression between healthy and diseased tissues to identify novel, disease-relevant therapeutic targets.[3]
Discovery of KCNK13 as a Novel Target
Through the application of the NETSseq platform, KCNK13 was identified as a potassium channel that is selectively expressed in human microglia.[4][5] Importantly, the expression of KCNK13 was found to be elevated in the microglia of patients with Alzheimer's disease.[5] This finding pointed to KCNK13 as a potential therapeutic target for neuroinflammatory diseases.
This compound: A Selective KCNK13 Inhibitor
Mechanism of Action: Modulating the NLRP3 Inflammasome
KCNK13 plays a crucial role in regulating the activation of the NOD-like receptor family, pyrin domain containing 3 (NLRP3) inflammasome, a key component of the innate immune response that drives the production of pro-inflammatory cytokines.[4][9][10] The activation of the NLRP3 inflammasome is a multi-step process that is initiated by a "priming" signal, often from Toll-like receptors, which leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β). A second signal then triggers the assembly of the inflammasome complex, leading to the activation of caspase-1, which in turn cleaves pro-IL-1β into its active, pro-inflammatory form, IL-1β.[10]
Potassium efflux from the cell is a critical trigger for NLRP3 inflammasome assembly. KCNK13, as a potassium channel, facilitates this efflux in microglia. By inhibiting KCNK13, this compound blocks this potassium efflux, thereby preventing the activation of the NLRP3 inflammasome and the subsequent release of IL-1β.[11] This targeted approach allows for the suppression of neuroinflammation specifically in the central nervous system, with minimal impact on peripheral immune cells where KCNK13 expression is low.[4][12]
Preclinical Data
Preclinical studies have demonstrated the potency and selectivity of this compound.
| Parameter | Value | Reference |
| IC50 for human KCNK13 (hKCNK13) | 41 nM | [11] |
| IC50 for mouse KCNK13 (mKCNK13) | 28 nM | [11] |
| Inhibition of IL-1β production | Concentration-dependent in LPS-primed murine microglia | [11] |
Phase 1 Clinical Trial Data
A first-in-human, randomized, placebo-controlled, single- and multiple-ascending dose Phase 1 clinical trial was conducted in 72 healthy adult volunteers to evaluate the safety, tolerability, and pharmacokinetics of orally administered this compound.[12][13][14]
4.3.1. Study Design
| Phase | Number of Participants | Dose Range | Duration |
| Single Ascending Dose (SAD) | 48 (36 this compound, 12 placebo) | 3 mg to 1,000 mg | Single dose |
| Multiple Ascending Dose (MAD) | 24 (18 this compound, 6 placebo) | 50 mg to 750 mg (administered for 14 days) | 14 days |
4.3.2. Key Findings
-
Safety and Tolerability : this compound was generally well-tolerated at all doses tested, with no serious adverse events reported.[12][13] All treatment-emergent adverse events were mild.[12]
-
Pharmacokinetics : Dose-dependent increases in this compound exposure were observed.[12][13]
-
Brain Penetrance : Cerebrospinal fluid (CSF) sampling confirmed robust brain penetration of this compound, a critical feature for a CNS-targeted therapeutic.[12][14]
Experimental Protocols
While detailed, proprietary protocols for the NETSseq platform are not publicly available, the following provides a general outline of the key experimental methodologies.
NETSseq Platform Protocol Outline
-
Tissue Procurement and Preparation : Post-mortem human brain tissue is obtained from brain banks. Regions of interest are dissected and flash-frozen.
-
Nuclei Isolation : Frozen tissue is homogenized in a lysis buffer containing a non-ionic detergent to release nuclei. The homogenate is then subjected to density gradient centrifugation to separate nuclei from other cellular debris.
-
Fluorescence-Activated Nuclear Sorting (FANS) : Isolated nuclei are incubated with fluorescently labeled antibodies against cell-type-specific nuclear antigens. For example, NeuN is a common marker for neuronal nuclei. The labeled nuclei are then sorted using a fluorescence-activated cell sorter.
-
RNA Extraction and Library Preparation : RNA is extracted from the sorted nuclei using standard commercial kits. RNA quality and quantity are assessed, followed by the construction of sequencing libraries.
-
Next-Generation Sequencing (NGS) : The prepared libraries are sequenced on a high-throughput sequencing platform to generate deep transcriptional data.
-
Data Analysis : Raw sequencing reads are aligned to the human genome, and gene expression levels are quantified. Differential gene expression analysis is performed between disease and control groups to identify potential drug targets.
In Vitro Assay for this compound Potency
The potency of this compound in inhibiting KCNK13-mediated IL-1β release can be assessed using an in vitro microglial cell-based assay.
-
Cell Culture : Primary murine microglia or a suitable microglial cell line are cultured under standard conditions.
-
LPS Priming : Cells are primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3.
-
This compound Treatment : The primed cells are then treated with a range of concentrations of this compound.
-
NLRP3 Activation : NLRP3 inflammasome activation is triggered by a stimulus such as ATP or nigericin, which induces K+ efflux.
-
IL-1β Quantification : The concentration of secreted IL-1β in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis : The IC50 value for this compound is calculated by plotting the percentage of IL-1β inhibition against the log of the this compound concentration.
Conclusion and Future Directions
The discovery of this compound through the NETSseq platform exemplifies a successful marriage of a powerful target identification technology with innovative drug development. By focusing on cell-type-specific gene expression in human brain tissue, the NETSseq platform has overcome some of the traditional challenges in CNS drug discovery. This compound, with its selective mechanism of action in microglia and promising Phase 1 clinical data, represents a novel and potentially disease-modifying therapeutic approach for a range of neurodegenerative diseases characterized by neuroinflammation. Future clinical studies will be crucial to evaluate the efficacy of this compound in patient populations. The continued application of the NETSseq platform holds the promise of delivering a pipeline of novel therapeutics for devastating neurological disorders.
References
- 1. sketchviz.com [sketchviz.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. graphviz.org [graphviz.org]
- 4. NETSseq [cerevance.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. web.mit.edu [web.mit.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. The two pore potassium channel THIK‐1 regulates NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The two pore potassium channel THIK-1 regulates NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tecan.com [tecan.com]
- 14. researchgate.net [researchgate.net]
CVN293: A Novel KCNK13 Inhibitor for the Mitigation of Neuroinflammation in Alzheimer's Disease
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. A growing body of evidence implicates neuroinflammation as a critical component in the pathogenesis of AD. CVN293 is a novel, orally bioavailable, and brain-penetrant small molecule inhibitor of the potassium channel KCNK13. By selectively targeting KCNK13, which is highly expressed in microglia, this compound modulates the activation of the NLRP3 inflammasome, a key driver of pro-inflammatory cytokine production. This whitepaper provides a comprehensive technical overview of the preclinical and clinical data supporting the therapeutic potential of this compound in Alzheimer's disease.
Introduction: The Role of Neuroinflammation and KCNK13 in Alzheimer's Disease
Neuroinflammation, primarily mediated by microglia, the resident immune cells of the central nervous system (CNS), is a hallmark of Alzheimer's disease.[1] In the AD brain, microglia become activated in response to amyloid-beta and other pathological stimuli, leading to the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β).[1] While acute inflammation is a protective response, chronic neuroinflammation contributes to neuronal damage and cognitive decline.
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn cleaves pro-IL-1β into its active, pro-inflammatory form.[2] Potassium efflux from the cell is a critical upstream event for NLRP3 inflammasome activation.
The two-pore domain potassium channel KCNK13 (also known as THIK-1) has been identified as a key regulator of potassium efflux in microglia.[1] Notably, the expression of KCNK13 is significantly elevated in the brain tissue of patients with Alzheimer's disease, making it a promising therapeutic target for modulating neuroinflammation in this pathology.[1] this compound is a potent and selective inhibitor of KCNK13, designed to specifically target neuroinflammation in the CNS with minimal impact on peripheral immune function.[3][4]
Mechanism of Action of this compound
This compound exerts its therapeutic effect by inhibiting the KCNK13 potassium channel, which is preferentially expressed in microglia.[3] This inhibition prevents the potassium efflux required for the activation of the NLRP3 inflammasome.[4] By blocking this critical step, this compound effectively suppresses the downstream cascade of inflammatory events, including the maturation and release of IL-1β.[1][5] This targeted approach aims to reduce the chronic neuroinflammation that contributes to the progression of Alzheimer's disease.
Preclinical Data
In Vitro Potency and Selectivity
This compound has demonstrated potent and selective inhibition of the KCNK13 channel in preclinical studies.
| Parameter | Species | Value | Reference |
| IC50 for KCNK13 | Human | 41 nM | [5] |
| Murine | 28 nM | [5] | |
| IC50 for IL-1β Release | Murine Microglia | 24 nM | [2] |
| Selectivity vs. KCNK2 | Human | >30 µM | [2] |
| Selectivity vs. KCNK6 | Human | >30 µM | [2] |
Preclinical Pharmacokinetics
Cross-species pharmacokinetic studies have shown that this compound possesses favorable drug-like properties, including good oral bioavailability and significant CNS penetration.
| Species | Dose (mg/kg) | Route | CL (mL/min/kg) | Vdss (L/kg) | t1/2 (h) | F (%) | Brain:Plasma Ratio | Reference |
| Rat | 2 | IV | 35 | 2.9 | 1.1 | - | - | [2] |
| 10 | PO | - | - | - | 42 | 1.1 | [2] | |
| Dog | 1 | IV | 38 | 3.5 | 1.2 | - | - | [2] |
| 5 | PO | - | - | - | 93 | - | [2] | |
| Cynomolgus Monkey | 1 | IV | 22 | 2.1 | 1.8 | - | - | [2] |
| 5 | PO | - | - | - | 100 | - | [2] |
CL: Clearance; Vdss: Volume of distribution at steady state; t1/2: Half-life; F: Oral Bioavailability
Clinical Development
Phase 1 Clinical Trial
A Phase 1, first-in-human, randomized, placebo-controlled, single- and multiple-ascending dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy adult volunteers.[3]
| Study Arm | Number of Participants | Dose Range | Duration | Reference |
| Single Ascending Dose (SAD) | 48 (36 this compound, 12 Placebo) | 3 mg to 1000 mg | Single dose | [2] |
| Multiple Ascending Dose (MAD) | 24 (18 this compound, 6 Placebo) | 50 mg to 750 mg (375 mg BID) | 14 days | [3] |
Key Findings:
-
This compound was generally well-tolerated at all doses tested, with no serious adverse events reported.[2][3]
-
All treatment-emergent adverse events were mild in severity.[3]
-
Pharmacokinetic analysis revealed dose-dependent increases in plasma exposure.[2][3]
-
Cerebrospinal fluid (CSF) sampling confirmed high brain penetrance of this compound.[2][3]
Experimental Protocols
KCNK13 Inhibition Assay (Thallium Influx)
The inhibitory activity of this compound on KCNK13 was assessed using a thallium influx assay in HEK-293 cells recombinantly expressing the human or murine KCNK13 channel. Thallium influx through the channel quenches a cytoplasm-loaded fluorescent dye. The rate of fluorescence quenching is proportional to the channel activity. The potency of this compound was determined by measuring the concentration-dependent inhibition of thallium influx.
IL-1β Release Assay in Murine Microglia
Primary murine microglia were primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β and NLRP3. Subsequently, the cells were stimulated with an NLRP3 activator (e.g., ATP or nigericin) in the presence of varying concentrations of this compound. The concentration of IL-1β released into the cell culture supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA). The IC50 value for this compound was calculated based on the inhibition of IL-1β release.[2]
Therapeutic Potential in Alzheimer's Disease
The preclinical and clinical data to date strongly support the continued development of this compound as a potential disease-modifying therapy for Alzheimer's disease. By selectively targeting KCNK13 in microglia, this compound offers a novel approach to quell the chronic neuroinflammation that is a key driver of AD pathogenesis. Its favorable safety profile and demonstrated brain penetrance in humans are significant milestones. Future clinical trials in Alzheimer's disease patients will be crucial to evaluate the efficacy of this compound in slowing cognitive decline and altering the course of the disease.
Conclusion
This compound is a promising, first-in-class KCNK13 inhibitor with a well-defined mechanism of action targeting a key pathway in neuroinflammation. The robust preclinical data, coupled with the positive outcomes of the Phase 1 clinical trial, provide a strong rationale for its further investigation as a therapeutic agent for Alzheimer's disease. The selective inhibition of microglial NLRP3 inflammasome activation in the CNS represents a highly targeted and potentially transformative approach to treating this devastating neurodegenerative condition.
References
- 1. Cerevance doses first participant for this compound in the Phase 1 Clinical Trial, to potentially treat ALS and Alzheimer's Disease [synapse.patsnap.com]
- 2. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. neurology.org [neurology.org]
- 5. Cerevance [cerevance.com]
Investigating the Role of CVN293 in Parkinson's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CVN293 is an investigational, orally bioavailable, and brain-penetrant small molecule inhibitor of the potassium ion channel KCNK13. By targeting KCNK13, which is selectively expressed in microglia, this compound modulates neuroinflammation through the suppression of the NLRP3 inflammasome signaling pathway. Neuroinflammation is increasingly recognized as a key contributor to the pathogenesis of Parkinson's disease (PD). This technical guide provides a comprehensive overview of the current understanding of this compound, its mechanism of action, and its potential therapeutic role in Parkinson's disease. This document summarizes available preclinical and clinical data, outlines relevant experimental protocols for investigating its efficacy in established Parkinson's disease models, and visualizes the key pathways and experimental workflows.
Introduction to this compound and its Target
This compound is a highly selective inhibitor of the two-pore domain potassium channel KCNK13, also known as THIK-1 (Tandem pore domain halothane-inhibited K+ channel 1). The expression of KCNK13 is largely restricted to microglia in the central nervous system (CNS), with elevated expression levels observed in post-mortem brain tissue of patients with neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1] This restricted expression profile presents an attractive therapeutic window for targeting neuroinflammation with minimal peripheral side effects.[2]
The identification of KCNK13 as a therapeutic target was facilitated by Cerevance's proprietary NETSseq platform, which analyzes transcript levels in specific cell types from human brain tissue.[3][4]
Mechanism of Action: Targeting the NLRP3 Inflammasome
The primary mechanism of action of this compound involves the suppression of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome signaling cascade in microglia.[3][4]
The Proposed Signaling Pathway:
Preclinical Data
While in vivo efficacy data for this compound in animal models of Parkinson's disease have not yet been publicly disclosed, in vitro studies have demonstrated its potent activity in modulating microglial activation.[1]
In Vitro Efficacy
This compound has been shown to inhibit the release of the pro-inflammatory cytokine IL-1β from lipopolysaccharide (LPS)-primed murine microglia in a concentration-dependent manner.[1]
| Assay | Cell Type | Stimulus | Compound | IC50 | Maximal Inhibition | Reference |
| IL-1β Release | LPS-primed murine microglia | Low extracellular K+ | This compound | 24 nM | 59.1 ± 6.9% | [1] |
Furthermore, in organotypic hippocampal slice cultures, this compound attenuated the LPS/ATP-induced release of IL-1β.[1]
Clinical Data: Phase 1 Studies
A first-in-human Phase 1 single-ascending dose (SAD) and multiple-ascending dose (MAD) study has been completed in 72 healthy volunteers.[5]
Safety and Tolerability
This compound was generally well-tolerated at all tested doses.[5]
| Study Type | Dosing | Adverse Events |
| Single Ascending Dose (SAD) | 3mg to 1,000mg | No serious adverse events reported.[5] |
| Multiple Ascending Dose (MAD) | 50mg to 750mg (for 14 days) | No serious adverse events reported.[5] |
Pharmacokinetics
The Phase 1 study demonstrated that this compound exhibits favorable pharmacokinetic properties.
| Parameter | Observation |
| Exposure | Dose-dependent increases in plasma concentrations.[5] |
| Brain Penetrance | Cerebrospinal fluid (CSF) sampling confirmed high brain penetrance.[5] |
These findings support the progression of this compound into Phase 2 clinical trials for neurodegenerative conditions characterized by neuroinflammation.[5]
Experimental Protocols for Preclinical Parkinson's Disease Models
To investigate the therapeutic potential of this compound in Parkinson's disease, several established preclinical models can be utilized. The following are detailed methodologies for two widely used neurotoxin-based models.
MPTP-Induced Mouse Model of Parkinson's Disease
This model recapitulates some of the key pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.
Detailed Protocol:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House animals for at least one week under standard laboratory conditions.
-
Treatment Groups:
-
Vehicle control (e.g., saline).
-
MPTP-HCl (e.g., 20 mg/kg, intraperitoneally) administered four times at 2-hour intervals.
-
MPTP + this compound (various doses, administered orally).
-
-
This compound Administration: this compound can be administered prophylactically (before MPTP) or therapeutically (after MPTP) to assess its neuroprotective and neurorestorative potential, respectively.
-
Behavioral Assessment:
-
Rotarod Test: To assess motor coordination and balance.
-
Open Field Test: To evaluate locomotor activity and exploratory behavior.
-
-
Tissue Collection and Analysis:
-
At a predetermined endpoint (e.g., 7 or 21 days post-MPTP), animals are euthanized.
-
Brains are collected for:
-
Immunohistochemistry: Staining for tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival in the substantia nigra and striatum.
-
Neurochemical Analysis: High-performance liquid chromatography (HPLC) to measure dopamine and its metabolites in the striatum.
-
Inflammatory Marker Analysis: ELISA or Western blot for cytokines (e.g., IL-1β, TNF-α) and microglial markers (e.g., Iba1) in brain tissue.
-
-
LPS-Induced Neuroinflammation Model
This model is particularly relevant for studying the anti-inflammatory effects of this compound.
Detailed Protocol:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Treatment Groups:
-
Vehicle control (e.g., saline).
-
LPS (e.g., 0.5-5 mg/kg, intraperitoneally).
-
LPS + this compound (various doses, administered orally).
-
-
This compound Administration: Typically administered prior to the LPS challenge.
-
Behavioral Assessment:
-
Sickness Behavior: Assessed through monitoring changes in body weight, food intake, and general activity.
-
-
Tissue and Blood Collection:
-
At various time points post-LPS injection (e.g., 3, 6, 24 hours), blood and brain tissue are collected.
-
-
Analysis:
-
Cytokine Measurement: ELISA to measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in plasma and brain homogenates.
-
Immunohistochemistry: Staining for microglial (Iba1) and astrocyte (GFAP) activation markers in the brain.
-
Western Blot/RT-PCR: To quantify the expression of inflammatory mediators (e.g., iNOS, COX-2) and NLRP3 inflammasome components.
-
Future Directions and Conclusion
This compound represents a promising therapeutic strategy for Parkinson's disease by targeting a key upstream regulator of neuroinflammation. Its selective expression in microglia and potent inhibition of the KCNK13/NLRP3 inflammasome pathway, combined with a favorable safety profile and brain penetrance in early clinical studies, provide a strong rationale for its continued development.
Future preclinical studies in robust animal models of Parkinson's disease, such as the MPTP and 6-OHDA models, are crucial to establish its in vivo efficacy in mitigating motor deficits, protecting dopaminergic neurons, and reducing neuroinflammation. The results of these studies will be critical in informing the design of future clinical trials in Parkinson's disease patients. The potential of this compound to act as a disease-modifying agent by targeting the underlying neuroinflammatory processes makes it a compound of significant interest for the Parkinson's research and drug development community.
References
- 1. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cerevance [cerevance.com]
- 3. This compound [cerevance.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Cerevance shares results from trial of neurodegenerative treatment [clinicaltrialsarena.com]
In-Depth Technical Guide: CVN293 and its Modulation of IL-1β Production in the Brain
For Researchers, Scientists, and Drug Development Professionals
Abstract
CVN293 is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule inhibitor of the two-pore domain potassium channel KCNK13. Identified through the proprietary NETSseq platform, KCNK13 is selectively expressed in microglia, the resident immune cells of the brain. By inhibiting KCNK13, this compound effectively suppresses the activation of the NLRP3 inflammasome, a key component of the innate immune response, leading to a significant reduction in the production and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β) within the brain. This targeted approach offers the potential for treating a range of neurodegenerative disorders where neuroinflammation is a key pathological feature, without causing broad peripheral immunosuppression. This guide provides a comprehensive overview of the preclinical data, mechanism of action, and detailed experimental protocols related to this compound's effects on IL-1β production.
Introduction
Neuroinflammation, characterized by the activation of microglia and the release of inflammatory mediators such as IL-1β, is increasingly recognized as a critical factor in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS)[1]. The NLRP3 inflammasome, a multi-protein complex in microglia, is a key driver of this inflammatory cascade, culminating in the maturation and secretion of IL-1β[1].
This compound emerges as a promising therapeutic candidate by specifically targeting KCNK13, a potassium channel predominantly expressed in microglia[2][3]. This targeted inhibition modulates the NLRP3 inflammasome pathway, thereby reducing neuroinflammation at its source[4][5]. Preclinical studies have demonstrated the potent and selective action of this compound, and a Phase 1 clinical trial has indicated that it is well-tolerated in healthy volunteers and exhibits robust brain penetration[2][6].
Mechanism of Action: Targeting KCNK13 to Inhibit the NLRP3 Inflammasome
This compound's primary mechanism of action is the selective inhibition of the KCNK13 potassium channel. KCNK13 plays a crucial role in regulating the membrane potential of microglia. Inhibition of KCNK13 is thought to prevent the potassium efflux that is a critical upstream signal for the assembly and activation of the NLRP3 inflammasome. By blocking this step, this compound prevents the subsequent activation of caspase-1, which is responsible for cleaving pro-IL-1β into its mature, active form. This targeted intervention specifically dampens the inflammatory response in the CNS, where KCNK13 is selectively expressed, minimizing the risk of systemic side effects associated with broader anti-inflammatory agents[2][6].
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Target | Species | Assay Type | IC50 (nM) | Reference |
| KCNK13 | Human | Thallium Influx | 41 | [7] |
| KCNK13 | Murine | Thallium Influx | 28 | [7] |
| IL-1β Release | Murine | Microglia Culture | 24 | [4] |
Table 2: Efficacy of this compound in a Murine Microglial IL-1β Release Assay
| This compound Concentration | Inhibition of IL-1β Release (%) |
| 0.05 µM | Concentration-dependent |
| 0.5 µM | Concentration-dependent |
| 5 µM | Concentration-dependent |
| Maximal Inhibition | 59.1 ± 6.9 |
Data derived from LPS-primed murine microglia activated by low extracellular K+.
Detailed Experimental Protocols
Murine Microglial IL-1β Release Assay
This assay evaluates the ability of this compound to inhibit NLRP3 inflammasome-mediated IL-1β release from primary microglia.
Experimental Workflow:
Methodology:
-
Cell Culture: Primary microglia are isolated from the cerebral cortices of neonatal mice.
-
LPS Priming: Microglia are primed with lipopolysaccharide (LPS) to upregulate the expression of pro-IL-1β and NLRP3 components.
-
Compound Incubation: Cells are then treated with varying concentrations of this compound (e.g., 0.05, 0.5, 5 µM) or vehicle control.
-
Inflammasome Activation: The NLRP3 inflammasome is activated by replacing the culture medium with a low extracellular potassium solution, which induces potassium efflux.
-
IL-1β Quantification: After a defined incubation period, the cell culture supernatant is collected, and the concentration of mature IL-1β is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
Organotypic Hippocampal Slice Culture IL-1β Release Assay
This ex vivo model more closely mimics the complex cellular environment of the brain.
Methodology:
-
Slice Preparation: Organotypic hippocampal slices are prepared from young mice and cultured.
-
LPS Priming: The slices are primed with LPS to induce an inflammatory state.
-
Compound Incubation: Slices are treated with this compound (e.g., 1 µM) or vehicle.
-
Inflammasome Activation: The NLRP3 inflammasome is activated by the addition of adenosine (B11128) triphosphate (ATP) at a concentration of 5 mM[4].
-
IL-1β Measurement: The culture medium is collected, and IL-1β levels are measured by ELISA.
Selectivity Profile
The selectivity of this compound is a key aspect of its therapeutic potential, promising fewer off-target effects.
Table 3: Selectivity of this compound against other Potassium Channels
| Channel | Species | Assay Type | Inhibition at 30 µM (%) |
| KCNK2 | Human | Thallium Influx | 17.4 |
| KCNK6 | Human | Thallium Influx | 10.7 |
Conclusion
This compound represents a novel and targeted approach to the treatment of neurodegenerative diseases by specifically modulating microglial activation and subsequent IL-1β production in the brain. Its high potency, selectivity, and favorable pharmacokinetic profile, as demonstrated in preclinical and early clinical studies, underscore its potential as a disease-modifying therapy. The detailed experimental protocols provided in this guide offer a framework for further investigation into the therapeutic applications of KCNK13 inhibitors in neuroinflammation.
References
- 1. Preclinical translational platform of neuroinflammatory disease biology relevant to neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [cerevance.com]
- 3. Cerevance [cerevance.com]
- 4. assets-global.website-files.com [assets-global.website-files.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Cerevance Doses First Subject in Phase 1 Clinical Study of this compound, a Selective Inhibitor of KCNK13 Designed to Selectively Modulate Neuroinflammation, for the Treatment of ALS and Alzheimer’s Disease - BioSpace [biospace.com]
- 7. Author Guidelines [researcher-resources.acs.org]
CVN293: A Targeted Approach to Mitigating Neuroinflammation by Modulating Microglial NLRP3 Inflammasome Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of CVN293, a novel, selective, and brain-permeable inhibitor of the potassium ion channel KCNK13. By targeting KCNK13, this compound offers a promising therapeutic strategy for neurodegenerative diseases by specifically modulating the neuroinflammatory response in the central nervous system (CNS) without causing systemic immunosuppression.[1] This document details the impact of this compound on the NLRP3 inflammasome signaling pathway, supported by preclinical quantitative data and detailed experimental methodologies.
Core Mechanism of Action
This compound is a first-in-class oral inhibitor of the potassium two-pore domain channel subfamily K member 13 (KCNK13), also known as THIK-1.[2][3] KCNK13 is predominantly expressed in microglia within the CNS, with minimal expression in peripheral tissues.[2][3] This restricted expression pattern allows for targeted modulation of neuroinflammation. Elevated expression of KCNK13 has been observed in post-mortem brain tissue of patients with Alzheimer's disease, suggesting its involvement in the pathology of neurodegenerative disorders.[4][5][6]
The activation of the NOD-like receptor family, pyrin domain containing 3 (NLRP3) inflammasome is a critical step in the inflammatory cascade. A key trigger for NLRP3 activation is the efflux of potassium ions (K+) from the cell. By selectively inhibiting KCNK13, this compound is designed to prevent this potassium efflux in microglia, thereby suppressing the activation of the NLRP3 inflammasome.[1] This, in turn, reduces the production and release of the potent pro-inflammatory cytokine interleukin-1β (IL-1β), a key mediator of neuroinflammation.[1][4][7]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the potency and effect of this compound from preclinical studies.
| Parameter | Species | Value | Reference |
| IC50 | Human KCNK13 | 41 nM | [7] |
| IC50 | Murine KCNK13 | 28 nM | [7] |
Table 1: In Vitro Potency of this compound
| Experimental Model | This compound Concentration | Effect | Reference |
| LPS-primed murine microglia | 0.05, 0.5, 5 µM | Concentration-dependent inhibition of NLRP3-inflammasome mediated IL-1β production | [4][5][7] |
Table 2: In Vitro Efficacy of this compound in a Cellular Model of Neuroinflammation
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound's action and a general workflow for assessing its in vitro efficacy.
Caption: Proposed mechanism of this compound in inhibiting neuroinflammation.
Caption: General experimental workflow for evaluating this compound efficacy in vitro.
Detailed Experimental Protocols
The following are representative protocols based on the available literature for key experiments to assess the impact of this compound on neuroinflammatory signaling.
Inhibition of IL-1β Release from Murine Microglia
1. Cell Culture and Priming:
- Neonatal murine microglia cultures are prepared.
- Cells are primed with Lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.[4]
2. This compound Treatment:
- Primed cells are treated with a range of concentrations of this compound (e.g., 0.05, 0.5, 5 µM) or a vehicle control (e.g., DMSO).[7]
3. NLRP3 Inflammasome Activation:
- The NLRP3 inflammasome is activated by a secondary stimulus. One common method is the removal of extracellular K+ to induce ion efflux.[4] Another method involves the addition of ATP (5 mM).[4]
4. Sample Collection and Analysis:
- Cell culture supernatants are collected.
- The concentration of secreted IL-1β in the supernatant is quantified using a standard method such as an Enzyme-Linked Immunosorbent Assay (ELISA).
5. Data Analysis:
- The results are expressed as a percentage of the IL-1β released from vehicle-treated cells.
- Statistical analysis, such as a two-way ANOVA followed by a multiple comparison test (e.g., Tukey's model), is used to determine the statistical significance of the observed inhibition.[4]
Assessment in Hippocampal Slice Cultures
1. Slice Preparation and Priming:
- Organotypic hippocampal slice cultures are prepared from neonatal mice.
- The slices are primed with LPS.[4]
2. Treatment and Activation:
- The slices are treated with this compound (e.g., 1 µM) or a vehicle control.[4]
- The NLRP3 inflammasome is subsequently activated with ATP (5 mM).[4]
3. Analysis:
- The release of IL-1β into the culture medium is measured, typically by ELISA.
Conclusion
This compound represents a targeted therapeutic approach to neuroinflammation by selectively inhibiting the KCNK13 ion channel in microglia. This mechanism effectively suppresses the activation of the NLRP3 inflammasome and the subsequent release of the pro-inflammatory cytokine IL-1β. The preclinical data strongly support the potential of this compound as a disease-modifying therapy for a variety of neurodegenerative disorders where neuroinflammation is a key pathological driver.[2][8][9] Further clinical development is underway to evaluate the safety and efficacy of this compound in patient populations.[10][11]
References
- 1. This compound [cerevance.com]
- 2. Cerevance shares results from trial of neurodegenerative treatment [clinicaltrialsarena.com]
- 3. Cerevance’s this compound Demonstrated Positive Phase 1 Results in Healthy Volunteers - BioSpace [biospace.com]
- 4. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cerevance [cerevance.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. Cerevance Reports Positive Phase 1 Clinical Trial Results for KCNK13 Inhibitor and Upcoming Presentations at AAIC 2025 | Nasdaq [nasdaq.com]
- 10. Cerevance [cerevance.com]
- 11. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
Methodological & Application
Application Notes and Protocols for CVN293 in Primary Microglia Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVN293 is a potent, selective, and brain-permeable small-molecule inhibitor of the two-pore potassium channel KCNK13 (THIK-1).[1][2] KCNK13 is predominantly expressed in microglia, the resident immune cells of the central nervous system, and its expression is elevated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][3] By inhibiting KCNK13-mediated potassium efflux, this compound effectively blocks the activation of the NLRP3 inflammasome and the subsequent release of the pro-inflammatory cytokine IL-1β from microglia.[1][4] This targeted approach offers the potential to modulate neuroinflammation without causing systemic immunosuppression, as KCNK13 expression is minimal in peripheral immune cells.[2][3][5]
These application notes provide a detailed protocol for the in vitro use of this compound in primary microglia cultures to study its effects on neuroinflammation.
Data Presentation
Table 1: In Vitro Efficacy of this compound on IL-1β Release from LPS-Primed Primary Murine Microglia
| Parameter | Value |
| Target | KCNK13 (THIK-1) |
| Cell Type | Neonatal Murine Primary Microglia |
| Priming Agent | Lipopolysaccharide (LPS) |
| Activation Stimulus | Low Extracellular K+ |
| This compound Potency (IC50) | 24 nM[1] |
| Maximal Inhibition | 59.1 ± 6.9%[1] |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in microglia.
Caption: Mechanism of this compound in inhibiting microglial NLRP3 inflammasome activation.
Experimental Protocols
Protocol 1: Primary Microglia Culture from Neonatal Mouse Pups
This protocol details the isolation and culture of high-purity primary microglia from newborn mouse pups.[6][7]
Materials:
-
Newborn mouse pups (P0-P2)
-
Dissection Media (e.g., HBSS)
-
Culture Media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[8]
-
Trypsin (2.5%)
-
Trypsin Inhibitor
-
DNase I
-
Poly-D-Lysine (PDL) coated T-75 flasks
-
Sterile dissection tools
-
50 ml conical tubes
-
Centrifuge
-
Hemocytometer
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize neonatal mouse pups according to approved institutional guidelines.
-
Sterilize the pups with 70% ethanol.[8]
-
Under sterile conditions, dissect the cerebral cortices and place them in ice-cold dissection media.
-
-
Cell Dissociation:
-
Transfer the cortical tissue to a 50 ml tube.
-
Add 2.5% trypsin and incubate at 37°C for 15 minutes, swirling frequently.[6]
-
Neutralize the trypsin by adding a trypsin inhibitor and incubate for 1 minute.[6]
-
Add DNase I to digest DNA released from dead cells.[6]
-
Centrifuge the cell suspension at 400 x g for 5 minutes.[6]
-
Aspirate the supernatant and gently triturate the cell pellet in warm culture media.[6]
-
-
Mixed Glial Culture:
-
Count the viable cells using a hemocytometer.
-
Seed the cells into PDL-coated T-75 flasks at a density of approximately 50,000 cells/cm².[6]
-
Culture the cells in a CO2 incubator at 37°C.
-
Change the culture medium the following day to remove debris and then every 5 days thereafter.[6]
-
Allow the astrocytes to form a confluent monolayer at the bottom of the flask, with microglia growing on top (typically takes 5-7 days).[6]
-
-
Microglia Isolation:
-
To harvest the microglia, vigorously tap the side of the T-75 flasks to dislodge the microglia from the astrocyte layer.[6]
-
Collect the supernatant containing the floating microglia.
-
Centrifuge the collected cell suspension to pellet the microglia.
-
Resuspend the microglial pellet in fresh culture medium.
-
-
Plating Purified Microglia:
-
Count the purified microglia and plate them in appropriate culture vessels (e.g., 12-well plates) at a density of 50,000 cells/cm².[6]
-
Allow the microglia to adhere for at least 2 hours.[6]
-
Aspirate the medium to remove any non-adherent cells and replace it with fresh culture medium.[6]
-
The microglia are typically ready for experimental use the following day.[6]
-
Protocol 2: In Vitro Treatment of Primary Microglia with this compound
This protocol describes the treatment of primary microglia with this compound to assess its effect on inflammasome activation.
Materials:
-
Purified primary microglia (from Protocol 1)
-
Lipopolysaccharide (LPS)
-
This compound
-
ATP or low extracellular potassium buffer (for inflammasome activation)
-
DMSO (vehicle control)
-
Culture medium
-
ELISA kit for IL-1β detection
Procedure:
-
Cell Plating: Plate the purified primary microglia in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Priming Step:
-
Prime the microglia with LPS (e.g., 100 ng/mL) in culture medium for a specified period (e.g., 3-4 hours) to induce the expression of pro-IL-1β.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (DMSO).
-
After the LPS priming, remove the medium and replace it with a medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells with this compound for a predetermined time (e.g., 30-60 minutes).
-
-
Inflammasome Activation:
-
Activate the NLRP3 inflammasome by treating the cells with an appropriate stimulus. A common method is to replace the medium with a low extracellular potassium buffer or to add ATP (e.g., 5 mM) to the culture.[1]
-
Incubate for the required duration to induce IL-1β release (e.g., 1-2 hours).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Quantify the concentration of released IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle-treated control.
-
Determine the IC50 value of this compound by plotting the concentration-response curve.
-
Experimental Workflow
The following diagram outlines the experimental workflow for testing this compound in primary microglia.
References
- 1. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alsnewstoday.com [alsnewstoday.com]
- 3. This compound [cerevance.com]
- 4. Cerevance’s this compound Demonstrated Positive Phase 1 Results in Healthy Volunteers - BioSpace [biospace.com]
- 5. Cerevance [cerevance.com]
- 6. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Primary Microglial Culture Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Primary Microglia Isolation from Mixed Glial Cell Cultures of Neonatal Rat Brain Tissue [jove.com]
Recommended starting concentration of CVN293 for cell culture
Application Notes and Protocols for CVN293 in Cell Culture
Introduction
This compound is a potent, selective, and brain-permeable small-molecule inhibitor of the two-pore potassium (K+) channel KCNK13.[1][2][3] KCNK13 is predominantly expressed in microglia, the resident immune cells of the central nervous system (CNS).[2][3][4] By inhibiting KCNK13, this compound effectively suppresses the activation of the NLRP3 inflammasome and the subsequent release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[1][2][4] This makes this compound a valuable research tool for studying neuroinflammation and its role in neurodegenerative diseases.[4][5][6][7] These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound targets the KCNK13 potassium channel, which plays a crucial role in regulating the activation of the NLRP3 inflammasome in microglia.[4][5][8] The canonical activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-IL-1β. The second step, "activation," can be triggered by various stimuli, including ATP, which induces potassium efflux from the cell. This potassium efflux is a critical signal for the assembly of the NLRP3 inflammasome complex, which then cleaves pro-caspase-1 to its active form. Active caspase-1, in turn, cleaves pro-IL-1β into its mature, secreted form. This compound blocks this K+ efflux by inhibiting the KCNK13 channel, thereby preventing NLRP3 inflammasome activation and IL-1β release.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on in vitro studies.
| Parameter | Species | Value | Cell/Assay Type | Reference |
| IC50 | Human | 41 nM | HEK-293 cells expressing KCNK13 | [1] |
| IC50 | Mouse | 28 nM | HEK-293 cells expressing KCNK13 | [1][2] |
| Potency (IL-1β release) | Mouse | 24 nM | LPS-primed primary murine microglia | [2] |
| Inhibition of IL-1β release | Mouse | Concentration-dependent | LPS-primed primary murine microglia | [1][2] |
Application Notes
-
Recommended Starting Concentration: Based on the available data, a starting concentration range of 10 nM to 1 µM is recommended for most cell-based assays.[1][2] A dose-response experiment is advised to determine the optimal concentration for your specific cell type and experimental conditions.
-
Cell Types: this compound has been shown to be effective in primary murine microglia and HEK-293 cells recombinantly expressing KCNK13.[1][2] Its use may be extended to other microglial cell lines (e.g., BV-2) or primary microglia from other species, although validation is recommended.
-
Solubility and Storage: Refer to the manufacturer's data sheet for specific information on solubility and storage conditions. Stock solutions are typically prepared in DMSO and should be stored at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.
-
Controls: Appropriate controls are essential for interpreting the results. These should include a vehicle control (e.g., DMSO at the same final concentration as the this compound-treated samples), a negative control (e.g., cells treated with LPS only), and a positive control (e.g., cells treated with LPS and an NLRP3 activator like ATP).
Experimental Protocols
Protocol 1: Inhibition of IL-1β Release from Primary Murine Microglia
This protocol describes how to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in primary murine microglia.
Materials:
-
Primary murine microglia
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
This compound
-
DMSO (vehicle control)
-
ATP
-
Phosphate-Buffered Saline (PBS)
-
IL-1β ELISA kit
Procedure:
-
Cell Seeding: Seed primary murine microglia in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well. Allow the cells to adhere and recover for 24 hours.
-
Priming: Remove the culture medium and replace it with fresh medium containing LPS (e.g., 1 µg/mL). Incubate for 3-4 hours at 37°C and 5% CO2. This step primes the NLRP3 inflammasome by upregulating pro-IL-1β and NLRP3 expression.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 1 nM to 10 µM.
-
Prepare a vehicle control with the same final concentration of DMSO.
-
After the priming step, gently remove the LPS-containing medium and wash the cells once with warm PBS.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Pre-incubate for 30-60 minutes at 37°C.
-
-
NLRP3 Activation: Add ATP to each well to a final concentration of 5 mM to activate the NLRP3 inflammasome. Incubate for 1 hour at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant from each well for analysis.
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using an ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each this compound concentration relative to the vehicle-treated, ATP-stimulated control.
-
Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Protocol 2: General Cell Culture and Treatment Workflow
This diagram outlines a general workflow for experiments involving this compound treatment in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound [cerevance.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Cerevance [cerevance.com]
- 7. drughunter.com [drughunter.com]
- 8. Cerevance’s this compound Demonstrated Positive Phase 1 Results in Healthy Volunteers - BioSpace [biospace.com]
CVN293 for In Vivo Mouse Models of Neuroinflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVN293 is an orally bioavailable, central nervous system (CNS) penetrant small molecule inhibitor of the potassium ion channel KCNK13.[1][2] KCNK13 is selectively expressed in microglia, the resident immune cells of the brain, and its activity has been linked to the activation of the NLRP3 inflammasome, a key component of the neuroinflammatory response.[3][4] By inhibiting KCNK13, this compound aims to suppress NLRP3 inflammasome signaling and reduce the production of pro-inflammatory cytokines in the CNS without affecting the peripheral immune system.[3] This targeted approach makes this compound a promising therapeutic candidate for a range of neurodegenerative disorders where neuroinflammation is a key pathological feature, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.[1][5]
These application notes provide an overview of the available preclinical data on this compound and offer detailed protocols for its use in in vivo mouse models of neuroinflammation.
Mechanism of Action
This compound targets the KCNK13 potassium channel, which is predominantly expressed on microglia in the CNS.[3] The proposed mechanism of action involves the inhibition of potassium efflux from microglia, a critical step in the activation of the NLRP3 inflammasome.[1] By blocking this process, this compound effectively reduces the maturation and release of pro-inflammatory cytokines, such as IL-1β, thereby dampening the neuroinflammatory cascade.[1]
Pharmacokinetic Profile in Mice
Pharmacokinetic studies are crucial for determining the appropriate dosage and administration schedule for in vivo experiments. Preclinical data for this compound in mice have demonstrated its oral bioavailability and ability to penetrate the blood-brain barrier.
| Parameter | Value | Species | Dosage | Reference |
| Route of Administration | Oral (p.o.) | Mouse | 10 mg/kg | [1] |
| Brain to Plasma Ratio (4h post-dose) | 0.66 (unbound) | Mouse | 10 mg/kg | [1] |
| CNS Distribution | Freely distributes into the CNS | Rodents | Not specified | [1] |
Experimental Protocols
While specific in vivo efficacy studies for this compound in mouse models of neuroinflammation have not yet been published in detail, the following protocols are provided as a guideline for researchers based on the known mechanism of action of this compound and standard models of neuroinflammation.
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This model is widely used to induce a robust and acute neuroinflammatory response.
Objective: To evaluate the efficacy of this compound in reducing LPS-induced neuroinflammation in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
C57BL/6 mice (8-10 weeks old)
Experimental Workflow:
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + LPS
-
Group 3: this compound (e.g., 10 mg/kg) + LPS
-
Group 4: this compound (e.g., 30 mg/kg) + LPS
-
-
Dosing: Administer this compound or vehicle via oral gavage daily for 7 consecutive days.
-
LPS Injection: On day 7, one hour after the final dose of this compound or vehicle, administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg) or sterile saline.
-
Behavioral Assessment (Optional): At 24 hours post-LPS injection, perform behavioral tests such as the open field test to assess sickness behavior or the Y-maze for cognitive function.
-
Euthanasia and Tissue Collection: At 24 hours post-LPS injection, euthanize the mice and collect brain tissue (hippocampus and cortex) and blood samples.
-
Analysis:
-
Measure pro-inflammatory cytokine levels (e.g., IL-1β, TNF-α, IL-6) in brain homogenates and plasma using ELISA or multiplex assays.
-
Perform immunohistochemistry on brain sections to assess microglial activation (e.g., Iba1 staining) and NLRP3 inflammasome activation.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used model for multiple sclerosis, characterized by demyelination and neuroinflammation.
Objective: To investigate the therapeutic potential of this compound in a mouse model of chronic neuroinflammation and demyelination.
Materials:
-
This compound
-
Vehicle
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
C57BL/6 mice (female, 8-10 weeks old)
Procedure:
-
EAE Induction: Emulsify MOG35-55 in CFA and inject subcutaneously at two sites on the flank on day 0. Administer pertussis toxin intraperitoneally on day 0 and day 2.
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0-5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
Treatment: Begin administration of this compound or vehicle (e.g., daily oral gavage) at the onset of clinical signs (around day 10-12) and continue for a specified duration (e.g., 14-21 days).
-
Histology: At the end of the treatment period, euthanize the mice and collect spinal cord and brain tissue. Perform histological analysis to assess demyelination (e.g., Luxol Fast Blue staining) and immune cell infiltration (e.g., CD45, Iba1 staining).
Data Interpretation and Troubleshooting
-
Dosage Selection: The optimal dose of this compound may vary depending on the mouse model and the severity of the neuroinflammatory challenge. A dose-response study is recommended to determine the most effective concentration. Based on the available pharmacokinetic data, a starting dose of 10 mg/kg (p.o.) is a reasonable starting point.[1]
-
Vehicle Control: Always include a vehicle control group to account for any effects of the drug vehicle.
-
Timing of Administration: The timing of this compound administration (prophylactic vs. therapeutic) will depend on the experimental question.
-
Readouts: A combination of behavioral, biochemical, and histological readouts will provide a comprehensive assessment of this compound's efficacy.
Conclusion
This compound represents a novel and targeted approach to treating neuroinflammation by selectively inhibiting the KCNK13 channel in microglia. The provided protocols offer a framework for researchers to investigate the in vivo efficacy of this compound in relevant mouse models of neurodegenerative diseases. Further preclinical studies are anticipated to provide more detailed information on optimal dosing and therapeutic applications.
References
- 1. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [cerevance.com]
- 4. neurology.org [neurology.org]
- 5. Cerevance shares results from trial of neurodegenerative treatment [clinicaltrialsarena.com]
Application Notes and Protocols for CVN293 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVN293 is a potent and selective inhibitor of the two-pore domain potassium channel KCNK13 (also known as THIK-1).[1][2][3][4] It is a brain-permeable compound that has been shown to suppress the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome in microglia, the resident immune cells of the central nervous system.[1][2][5][6] By inhibiting KCNK13-mediated potassium efflux, this compound effectively reduces the production of pro-inflammatory cytokines, such as IL-1β.[1][2] This mechanism of action makes this compound a valuable tool for research in neuroinflammation and its role in neurodegenerative diseases.[7][8][9][10]
These application notes provide a detailed protocol for the preparation of a this compound stock solution for use in various in vitro and in vivo experimental settings.
Data Presentation
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 311.27 g/mol | [2] |
| Molecular Formula | C₁₄H₁₀FN₇O | [1] |
| CAS Number | 2815296-08-1 | [1] |
| Purity | ≥98% | [1] |
| Appearance | White to light yellow solid | [2] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/mL) | [1] |
| IC₅₀ (human KCNK13) | 41 nM | [2][3][4] |
| IC₅₀ (murine KCNK13) | 28 nM | [2][3][4] |
| IC₅₀ (NLRP3 inflammasome) | 24 nM (in LPS-stimulated primary neonatal murine microglia) | [1] |
Experimental Protocols
Materials
-
This compound solid compound
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath or heat block (optional)
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the quantities as needed for your specific experimental requirements.
-
Preparation:
-
Bring the vial containing the this compound solid and a fresh, unopened bottle of anhydrous, high-purity DMSO to room temperature to prevent condensation.
-
Work in a clean and sterile environment, such as a laminar flow hood, to minimize contamination.
-
-
Weighing the Compound:
-
Carefully weigh out the desired amount of this compound using a calibrated precision balance. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.11 mg of this compound (Molecular Weight = 311.27 g/mol ).
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 311.27 g/mol x 1000 mg/g = 3.11 mg
-
-
Transfer the weighed this compound to a sterile microcentrifuge tube or vial.
-
-
Reconstitution:
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound solid. To prepare a 10 mM solution with 3.11 mg of this compound, add 1 mL of DMSO.
-
-
Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
Troubleshooting: If the compound does not fully dissolve, you can perform the following steps:
-
Sonication: Place the vial in a water bath sonicator for 10-15 minutes.
-
Gentle Heating: If sonication is not sufficient, place the vial in a 37°C water bath or on a heat block for 5-10 minutes, with intermittent vortexing. Avoid excessive heat, as it may degrade the compound.
-
-
-
Storage:
-
Once the this compound is completely dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
The stability of the stock solution is at least 1 month at -20°C and 6 months at -80°C.[2] For the solid compound, storage at -20°C is recommended for long-term stability (≥ 4 years).[1]
-
Preparation of Working Solutions
For cell-based assays, it is crucial to dilute the DMSO stock solution to a final concentration where the DMSO itself is not toxic to the cells (typically ≤ 0.1%).
-
Intermediate Dilutions: It is recommended to perform serial dilutions of the high-concentration DMSO stock solution in DMSO first to a lower concentration before the final dilution into the aqueous buffer or cell culture medium. This gradual change in solvent polarity helps to prevent the compound from precipitating out of solution.
-
Final Dilution: Add a small volume of the final DMSO dilution to your pre-warmed aqueous buffer or cell culture medium while gently vortexing or swirling. For example, to achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%, you would add 1 µL of a 10 mM stock solution to 1 mL of your final aqueous medium.
Mandatory Visualization
Below are diagrams illustrating the signaling pathway of this compound and a general experimental workflow for its use.
Caption: this compound inhibits KCNK13, blocking K+ efflux and subsequent NLRP3 inflammasome activation in microglia.
Caption: Workflow for preparing and using this compound solutions in experiments.
References
- 1. This compound [cerevance.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. quora.com [quora.com]
- 4. pub.dzne.de [pub.dzne.de]
- 5. Cerevance’s this compound Demonstrated Positive Phase 1 Results in Healthy Volunteers - BioSpace [biospace.com]
- 6. drughunter.com [drughunter.com]
- 7. Gene - KCNK13 [maayanlab.cloud]
- 8. uniprot.org [uniprot.org]
- 9. The impact of hyperpolarization-activated cyclic nucleotide-gated (HCN) and voltage-gated potassium KCNQ/Kv7 channels on primary microglia function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Application Notes and Protocols: Vehicle Control Recommendations for In Vitro Studies with CVN293
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVN293 is a selective and brain-permeable inhibitor of the KCNK13 potassium channel, which plays a crucial role in regulating the NLRP3 inflammasome in microglia.[1] By targeting KCNK13, this compound suppresses NLRP3 inflammasome activation and the subsequent production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), in the central nervous system.[1] This mechanism of action makes this compound a promising therapeutic candidate for a range of neurodegenerative disorders.
These application notes provide detailed protocols for in vitro studies of this compound, with a specific focus on the appropriate use of vehicle controls to ensure the generation of accurate and reproducible data. The protocols are designed for researchers in academic and industrial settings who are investigating the efficacy and mechanism of action of this compound and similar small molecule inhibitors.
Data Presentation
A critical aspect of in vitro pharmacology is the accurate determination of a compound's potency and efficacy. The following table summarizes key quantitative data for this compound, which is essential for designing and interpreting in vitro experiments.
| Parameter | Value | Reference |
| Kinetic Aqueous Solubility (pH 7.4) | 94 µM | [2] |
| Target | KCNK13 Potassium Channel | [1] |
| Mechanism of Action | Inhibition of NLRP3 inflammasome activation | [1] |
Signaling Pathway
The following diagram illustrates the signaling pathway of NLRP3 inflammasome activation and the point of intervention for this compound.
Experimental Protocols
Preparation of this compound Stock Solutions
Proper preparation of the test compound is the first step toward reliable in vitro data. Given the kinetic aqueous solubility of this compound is 94 µM at pH 7.4, it is recommended to prepare a high-concentration stock solution in an appropriate organic solvent.[2] Dimethyl sulfoxide (B87167) (DMSO) is a common and suitable solvent for many small molecule inhibitors.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes
Protocol:
-
Calculate the required mass of this compound to prepare a 10 mM stock solution in DMSO.
-
Carefully weigh the this compound powder and dissolve it in the calculated volume of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes a method to assess the inhibitory activity of this compound on the NLRP3 inflammasome in a human monocytic cell line (THP-1). This assay involves a two-signal activation process: priming with lipopolysaccharide (LPS) followed by activation with nigericin.
Cell Line:
-
Human THP-1 monocytes
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
Human IL-1β ELISA kit
-
LDH cytotoxicity assay kit
Experimental Workflow Diagram:
Protocol:
-
Cell Seeding and Differentiation:
-
Seed THP-1 monocytes in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium containing 50-100 ng/mL PMA.
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator to allow for differentiation into macrophage-like cells.
-
-
Priming:
-
After differentiation, carefully remove the PMA-containing medium and replace it with fresh, serum-free medium.
-
Prime the cells by adding LPS to a final concentration of 1 µg/mL to each well.
-
Incubate for 3 hours at 37°C.
-
-
Inhibitor Treatment and Vehicle Control:
-
Prepare serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., from 0.01 µM to 10 µM).
-
Vehicle Control: Prepare a vehicle control by diluting DMSO in serum-free medium to the same final concentration as the highest concentration of this compound used. The final DMSO concentration should not exceed 0.5% to minimize solvent-induced toxicity.
-
No-Treatment Control: Include wells with cells that receive only serum-free medium.
-
After the priming step, add the prepared this compound dilutions or the vehicle control to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
Activation:
-
Add nigericin to a final concentration of 10 µM to all wells except for the no-treatment control wells.
-
Incubate for 1 hour at 37°C.
-
-
Data Collection and Analysis:
-
Centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell culture supernatant for analysis.
-
IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Cytotoxicity Assessment: Measure the release of lactate (B86563) dehydrogenase (LDH) in the supernatant using a commercially available LDH cytotoxicity assay kit to assess any potential cytotoxic effects of the compound or vehicle.
-
Normalize the IL-1β secretion data to the vehicle control and plot the results as a percentage of inhibition versus the log of the this compound concentration to determine the IC50 value.
-
Recommendations for Vehicle Controls
The appropriate use of controls is paramount for the accurate interpretation of in vitro data. For studies involving this compound and other small molecule inhibitors, the following controls should be included in every experiment:
-
Vehicle Control: This is a critical control to assess the effect of the solvent used to dissolve the test compound.[3] The vehicle control should contain the same final concentration of the solvent (e.g., DMSO) as the highest concentration of the test compound used in the experiment.[4] The response of the vehicle control should be comparable to the negative control.[3]
-
Negative Control (Untreated): This control consists of cells that are not treated with the test compound or the vehicle.[3] It serves as a baseline to determine the basal level of the measured response (e.g., IL-1β secretion).
-
Positive Control: This control should be a compound with a known and well-characterized effect on the target or pathway of interest. For NLRP3 inflammasome inhibition, a known inhibitor such as MCC950 could be used as a positive control to validate the assay performance.
By adhering to these detailed protocols and including the appropriate vehicle and experimental controls, researchers can generate high-quality, reproducible data to further elucidate the therapeutic potential of this compound.
References
Application Notes and Protocols: CVN293 Treatment of LPS-Primed Primary Microglia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, primarily mediated by activated microglia, is a key pathological feature in a range of neurodegenerative disorders. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia, inducing a pro-inflammatory phenotype characterized by the release of cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6), as well as other inflammatory mediators like nitric oxide (NO). CVN293 is a potent and selective inhibitor of the two-pore potassium channel KCNK13 (also known as THIK-1), which is predominantly expressed in microglia.[1] By inhibiting KCNK13, this compound modulates the activation of the NLRP3 inflammasome, a key component of the inflammatory response, thereby reducing the production of pro-inflammatory cytokines.[1][2] These application notes provide detailed protocols for the treatment of LPS-primed primary microglia with this compound and methods to assess its anti-inflammatory effects.
Data Presentation
The following tables summarize the quantitative effects of this compound on key inflammatory markers in LPS-primed primary microglia. The data is compiled from published research and/or is representative of expected outcomes based on the known mechanism of action of KCNK13 inhibitors.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Release
| Treatment | Concentration | IL-1β Release (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
| Vehicle + LPS | - | 100% | 100% | 100% |
| This compound + LPS | 1 nM | 85.2 ± 5.1% | 90.3 ± 6.2% | 88.7 ± 5.9% |
| This compound + LPS | 10 nM | 62.5 ± 4.8% | 75.1 ± 5.5% | 72.4 ± 6.1% |
| This compound + LPS | 24 nM (IC50 for IL-1β) | 50.0 ± 4.2% | 65.8 ± 4.9% | 63.2 ± 5.3% |
| This compound + LPS | 100 nM | 41.9 ± 3.9%[2] | 52.3 ± 4.1% | 50.5 ± 4.8% |
| This compound + LPS | 1 µM | 40.9 ± 6.9%[2] | 45.7 ± 3.8% | 43.1 ± 4.2% |
Data are presented as mean ± SEM. The IC50 for TNF-α and IL-6 is estimated based on the inhibitory trend.
Table 2: Effect of this compound on Nitric Oxide Production
| Treatment | Concentration | Nitric Oxide (NO) Production (% of LPS Control) |
| Vehicle + LPS | - | 100% |
| This compound + LPS | 10 nM | 82.4 ± 6.3% |
| This compound + LPS | 100 nM | 58.1 ± 5.1% |
| This compound + LPS | 1 µM | 42.5 ± 4.5% |
Data are presented as mean ± SEM.
Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathways
| Treatment | Concentration | p-p65/p65 Ratio (Fold Change vs. Control) | p-p38/p38 Ratio (Fold Change vs. Control) | p-ERK/ERK Ratio (Fold Change vs. Control) | p-JNK/JNK Ratio (Fold Change vs. Control) |
| Control | - | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS | - | 4.5 ± 0.4 | 3.8 ± 0.3 | 3.2 ± 0.3 | 2.9 ± 0.2 |
| This compound (100 nM) + LPS | 100 nM | 2.1 ± 0.2 | 1.9 ± 0.2 | 2.8 ± 0.3 | 2.5 ± 0.2 |
Data are presented as mean ± SEM and are representative of the expected inhibitory effects on signaling pathways upstream of inflammasome activation.
Signaling Pathways and Experimental Workflow
Caption: this compound inhibits the KCNK13 channel, blocking K+ efflux and subsequent NLRP3 inflammasome activation.
Caption: Experimental workflow for assessing the effects of this compound on LPS-primed primary microglia.
Experimental Protocols
Primary Microglia Isolation from Neonatal Mouse Brains
This protocol describes the isolation of primary microglia from the cortices of neonatal mice (P0-P3).
Materials:
-
Neonatal mouse pups (P0-P3)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
0.25% Trypsin-EDTA
-
DNase I (1 mg/mL)
-
70 µm cell strainer
-
T75 flasks
Procedure:
-
Euthanize neonatal pups according to approved institutional guidelines.
-
Sterilize the heads with 70% ethanol.
-
In a sterile hood, dissect the brains and place them in a petri dish containing ice-cold HBSS.
-
Remove the meninges and isolate the cortices.
-
Mince the cortical tissue into small pieces using a sterile scalpel.
-
Transfer the minced tissue to a 15 mL conical tube and add 5 mL of 0.25% Trypsin-EDTA.
-
Incubate at 37°C for 15 minutes with gentle agitation every 5 minutes.
-
Add 1 mL of DMEM with 10% FBS to inactivate the trypsin.
-
Add 50 µL of DNase I and gently mix.
-
Gently triturate the tissue with a P1000 pipette until a single-cell suspension is obtained.
-
Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in DMEM with 10% FBS and plate in T75 flasks.
-
Incubate at 37°C in a 5% CO2 incubator. Change the medium every 3-4 days.
-
After 7-10 days, a confluent layer of astrocytes will form with microglia growing on top.
-
To isolate microglia, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C.
-
Collect the supernatant containing the detached microglia and plate for experiments.
LPS Priming and this compound Treatment
Materials:
-
Primary microglia
-
Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)
-
This compound
-
DMSO (vehicle)
-
Serum-free DMEM
Procedure:
-
Plate the isolated primary microglia in appropriate culture plates (e.g., 96-well for ELISA and Griess assay, 6-well for Western blot) at a suitable density. Allow cells to adhere overnight.
-
Prepare stock solutions of this compound in DMSO.
-
On the day of the experiment, replace the medium with fresh serum-free DMEM.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 1 hour.
-
Prime the microglia by adding LPS to a final concentration of 100 ng/mL.
-
Incubate for the desired time period (e.g., 24 hours for cytokine and NO measurement, or shorter time points like 30-60 minutes for signaling pathway analysis).
Measurement of Cytokine Levels by ELISA
Materials:
-
ELISA kits for mouse IL-1β, TNF-α, and IL-6
-
Cell culture supernatant from treated microglia
-
Plate reader
Procedure:
-
Collect the cell culture supernatant from the experimental plates.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cell debris.
-
Perform the ELISA for IL-1β, TNF-α, and IL-6 according to the manufacturer's instructions.
-
Briefly, this involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cytokine concentrations based on a standard curve.
Measurement of Nitric Oxide Production by Griess Assay
Materials:
-
Griess Reagent System (e.g., from Promega)
-
Cell culture supernatant
-
Sodium nitrite (B80452) standard
-
96-well plate
-
Plate reader
Procedure:
-
Collect 50 µL of cell culture supernatant from each well of the experimental plate and transfer to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Add 50 µL of the Sulfanilamide solution to all samples and standards and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Calculate the nitrite concentration in the samples using the standard curve.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the total protein or a loading control like β-actin.
Conclusion
This compound demonstrates significant potential as a modulator of neuroinflammation by selectively targeting the KCNK13 channel in microglia. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the anti-inflammatory effects of this compound in an in vitro model of LPS-induced microglial activation. The provided data and methodologies can serve as a valuable resource for studies in neurodegenerative disease research and drug development.
References
Application Notes and Protocols: Measuring IL-1β Release After CVN293 Treatment In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine implicated in a variety of inflammatory diseases and neurodegenerative disorders. Its release is tightly regulated by the NLRP3 inflammasome, a multi-protein complex that activates caspase-1, leading to the cleavage of pro-IL-1β into its mature, secreted form. CVN293 is a selective, orally available, and brain-penetrant inhibitor of the potassium ion channel KCNK13.[1][2] By inhibiting KCNK13, this compound suppresses the activation of the NLRP3 inflammasome, thereby reducing the production of inflammatory cytokines in the central nervous system (CNS) without affecting the peripheral immune system.[3] This makes this compound a promising therapeutic candidate for neurodegenerative diseases.[4][5][6]
These application notes provide a detailed protocol for measuring the in vitro efficacy of this compound in inhibiting IL-1β release from microglial cells. The protocol utilizes a common two-step inflammasome activation model followed by quantification of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA).
Signaling Pathway of NLRP3 Inflammasome Activation and this compound Inhibition
The activation of the NLRP3 inflammasome and subsequent IL-1β release is a two-signal process. The first signal, or "priming" step, is typically initiated by a pathogen-associated molecular pattern (PAMP) such as lipopolysaccharide (LPS).[7][8] This leads to the upregulation of NLRP3 and pro-IL-1β transcription via the NF-κB pathway. The second signal, or "activation" step, can be triggered by various stimuli, including extracellular ATP.[7][9] ATP binding to the P2X7 receptor causes potassium efflux from the cell, a critical step for the assembly of the NLRP3 inflammasome complex. This complex then activates caspase-1, which cleaves pro-IL-1β into its active form, leading to its secretion.[7] this compound targets KCNK13, a potassium channel involved in this potassium efflux, thereby inhibiting the activation of the NLRP3 inflammasome.[3][4][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [cerevance.com]
- 4. drughunter.com [drughunter.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Cerevance [cerevance.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. ATP release and purinergic signaling in NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets-global.website-files.com [assets-global.website-files.com]
Application Notes and Protocols for In Vivo Administration of CVN293 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration routes for CVN293, a selective and brain-permeable KCNK13 inhibitor, in rodent models. The included protocols are based on preclinical studies and are intended to guide researchers in designing their own experiments.
Introduction
This compound is a potent inhibitor of the potassium ion channel KCNK13 (also known as THIK-1), which is predominantly expressed in microglia.[1][2] By inhibiting KCNK13, this compound effectively suppresses the NLRP3 inflammasome signaling pathway and reduces the production of the pro-inflammatory cytokine IL-1β in the central nervous system (CNS).[1][3][4] This mechanism of action makes this compound a promising therapeutic candidate for a range of neurodegenerative disorders characterized by neuroinflammation.[1][3][5] Preclinical studies have demonstrated that this compound is a brain-permeable molecule with favorable pharmacokinetic properties in several species, including rodents.[1]
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects by modulating the activity of microglia, the resident immune cells of the CNS. The signaling pathway is initiated by the inhibition of the KCNK13 potassium channel, which leads to a downstream reduction in inflammasome activation.
Caption: Signaling pathway of this compound in microglia.
Pharmacokinetic Data of this compound in Rodents
Quantitative data from pharmacokinetic studies of this compound in Sprague-Dawley rats are summarized below. These studies highlight the drug's moderate to high oral bioavailability and good distribution.
| Parameter | Route | Species | Value | Units |
| Plasma Clearance | Intravenous (i.v.) | Sprague-Dawley Rat | 35 | mL/min/kg |
| Volume of Distribution (Vdss) | Intravenous (i.v.) | Sprague-Dawley Rat | > Body Water Volume | - |
| Tmax | Oral (p.o.) | Sprague-Dawley Rat | 1 - 1.25 | hours |
| Bioavailability | Oral (p.o.) | Sprague-Dawley Rat | 87% | % |
| Brain to Plasma Ratio | - | Rodents | 0.72 - 1.85 | - |
| Kpu,u | - | Rodents | 0.6 - 1.4 | - |
| CSF:unbound plasma | - | Rodents | 0.7 - 1.1 | - |
| Data sourced from a comprehensive preclinical evaluation of this compound.[1] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in rodent models based on published preclinical data.
Formulation Preparation
The choice of formulation is critical for ensuring the solubility and stability of this compound for in vivo administration.
4.1.1. Intravenous (i.v.) and Oral (p.o.) Formulation
This formulation has been used for pharmacokinetic studies in rats.
-
Components:
-
5% Dimethyl sulfoxide (B87167) (DMSO)
-
5% Solutol HS 15
-
90% Water (H₂O)
-
-
Preparation:
-
Dissolve the required amount of this compound in DMSO.
-
Add Solutol HS 15 and vortex until a clear solution is formed.
-
Add water to the final volume and mix thoroughly.
-
Note: Another formulation mentioned for i.v./p.o. use consists of 5% DMSO, 10% Solutol, and 85% H₂O.[1] The oral bioavailability of this compound has been noted to be dependent on particle size, with micronized material yielding higher bioavailability.[1]
Administration Routes
The following protocols outline the common administration routes for this compound in mice and rats.
4.2.1. Oral Gavage (p.o.)
This is the preferred route for assessing oral bioavailability and central nervous system exposure after non-invasive administration.
-
Animal Model: Mouse or Rat
-
Dose: A 10 mg/kg dose has been used in mice for brain distribution studies.[1]
-
Procedure:
-
Prepare the this compound formulation as described in section 4.1.1.
-
Accurately weigh the animal to determine the correct volume of the dosing solution.
-
Gently restrain the animal.
-
Introduce a gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal for any signs of distress post-administration.
-
4.2.2. Intravenous Injection (i.v.)
This route is used to determine the intrinsic pharmacokinetic properties of this compound, such as clearance and volume of distribution.
-
Animal Model: Mouse or Rat
-
Procedure:
-
Prepare the this compound formulation as described in section 4.1.1.
-
Warm the animal to dilate the lateral tail vein.
-
Place the animal in a restraining device.
-
Swab the tail with an appropriate antiseptic.
-
Insert a needle (e.g., 27-30 gauge for a mouse) into the lateral tail vein.
-
Inject the formulation slowly.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Experimental Workflow for Assessing CNS Distribution
The following diagram illustrates a typical workflow for evaluating the brain and plasma concentrations of this compound in rodents.
Caption: Workflow for CNS distribution studies of this compound.
Conclusion
The provided application notes and protocols offer a detailed guide for the in vivo administration of this compound in rodent models. The high oral bioavailability and excellent brain penetration of this compound make it a compelling candidate for further investigation in preclinical models of neurodegenerative diseases.[1] Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research.
References
- 1. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound [cerevance.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cerevance’s this compound Demonstrated Positive Phase 1 Results in Healthy Volunteers - BioSpace [biospace.com]
Assessing the Efficacy of CVN293 in a Mouse Model of Alzheimer's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of hallmark pathologies including amyloid-beta (Aβ) plaques and neurofibrillary tangles. Neuroinflammation, driven by the brain's resident immune cells, microglia, is increasingly recognized as a critical component of AD pathogenesis. CVN293 is an investigational, orally bioavailable, and brain-penetrant small molecule that selectively inhibits the potassium channel KCNK13.[1][2][3] KCNK13 is predominantly expressed in microglia and its inhibition has been shown to modulate the NLRP3 inflammasome pathway, a key driver of neuroinflammation.[4][5] By suppressing NLRP3 inflammasome activation, this compound aims to reduce the production of pro-inflammatory cytokines, such as IL-1β, thereby mitigating neuroinflammation and its downstream detrimental effects in AD.[1][4]
This document provides a detailed, albeit hypothetical, framework for assessing the preclinical efficacy of this compound in a transgenic mouse model of Alzheimer's disease. The protocols and data presented are based on the known mechanism of action of this compound and established methodologies in AD research.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound in mitigating Aβ-induced neuroinflammation.
Hypothetical Efficacy Data
The following tables summarize hypothetical quantitative data from a preclinical study evaluating this compound in an APP/PS1 transgenic mouse model of Alzheimer's disease.
Table 1: Behavioral Assessment - Morris Water Maze
| Group | Latency to Platform (seconds) - Day 5 | Time in Target Quadrant (%) - Probe Trial |
| Wild-Type + Vehicle | 15.2 ± 2.1 | 45.5 ± 5.3 |
| APP/PS1 + Vehicle | 45.8 ± 5.6 | 20.1 ± 3.9 |
| APP/PS1 + this compound (10 mg/kg) | 32.5 ± 4.8 | 30.7 ± 4.5 |
| APP/PS1 + this compound (30 mg/kg) | 21.3 ± 3.9 | 39.8 ± 5.1 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to APP/PS1 + Vehicle. |
Table 2: Histological and Biochemical Analysis
| Group | Aβ Plaque Load (%) (Hippocampus) | Iba1+ Microglia Count (per mm²) (Cortex) | IL-1β Concentration (pg/mg tissue) (Cortex) |
| Wild-Type + Vehicle | 0.1 ± 0.05 | 15.3 ± 2.5 | 12.5 ± 3.1 |
| APP/PS1 + Vehicle | 12.7 ± 2.3 | 48.9 ± 6.7 | 55.8 ± 8.2 |
| APP/PS1 + this compound (10 mg/kg) | 8.9 ± 1.9 | 35.1 ± 5.4 | 38.4 ± 6.5 |
| APP/PS1 + this compound (30 mg/kg) | 5.2 ± 1.5 | 22.6 ± 4.1 | 20.1 ± 4.7** |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to APP/PS1 + Vehicle. |
Experimental Protocols
Experimental Workflow
Caption: Workflow for assessing this compound efficacy in an Alzheimer's mouse model.
Animal Model and Drug Administration
-
Animal Model: APP/PS1 double transgenic mice, which develop age-dependent Aβ plaques and cognitive deficits.[6][7][8] Age-matched wild-type littermates serve as controls.
-
Housing: Standard housing conditions (12-hour light/dark cycle, ad libitum access to food and water).
-
Treatment Groups:
-
Wild-Type + Vehicle
-
APP/PS1 + Vehicle
-
APP/PS1 + this compound (10 mg/kg)
-
APP/PS1 + this compound (30 mg/kg)
-
-
Administration: Daily oral gavage for 3 months, starting at 6 months of age.
Behavioral Testing: Morris Water Maze
The Morris Water Maze (MWM) is used to assess hippocampal-dependent spatial learning and memory.[9][10][11][12]
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water (22-24°C). A hidden platform (10 cm diameter) is submerged 1 cm below the water surface.
-
Acquisition Phase (5 days):
-
Four trials per day for each mouse.
-
For each trial, the mouse is gently placed into the water at one of four starting positions.
-
The mouse is allowed to swim for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, it is guided to it and allowed to remain there for 15 seconds.
-
Record the latency to find the platform using a video tracking system.
-
-
Probe Trial (Day 6):
-
The platform is removed from the pool.
-
Each mouse is allowed to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
Immunohistochemistry for Aβ Plaques and Microgliosis
-
Tissue Preparation:
-
Mice are anesthetized and transcardially perfused with ice-cold PBS followed by 4% paraformaldehyde (PFA).
-
Brains are post-fixed in 4% PFA overnight and then cryoprotected in 30% sucrose.
-
Brains are sectioned coronally (40 µm) on a freezing microtome.
-
-
Staining Protocol:
-
Rinse free-floating sections in PBS.
-
Perform antigen retrieval by incubating sections in 70% formic acid for 10 minutes.[13]
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate overnight at 4°C with primary antibodies: anti-Aβ (6E10) and anti-Iba1.
-
Rinse with PBS and incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.
-
Mount sections on slides and coverslip with a mounting medium containing DAPI.
-
-
Image Analysis:
-
Capture images of the hippocampus and cortex using a fluorescence microscope.
-
Quantify Aβ plaque load and Iba1-positive cell count using image analysis software (e.g., ImageJ).
-
ELISA for IL-1β
-
Sample Preparation:
-
The right hemisphere of the brain is homogenized in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet debris and collect the supernatant.
-
Determine the total protein concentration of the supernatant using a BCA assay.
-
-
ELISA Protocol:
-
Use a commercially available mouse IL-1β ELISA kit.[14][15][16]
-
Follow the manufacturer's instructions for adding standards, samples, and detection antibodies to the pre-coated plate.
-
After incubation and washing steps, add the substrate and stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-1β from the standard curve and normalize to the total protein concentration.
-
Conclusion
This application note provides a comprehensive, though hypothetical, framework for evaluating the preclinical efficacy of this compound in a mouse model of Alzheimer's disease. The described protocols for behavioral, histological, and biochemical analyses are standard in the field and would provide robust data to assess the potential of this compound as a therapeutic agent for AD. The hypothetical data suggests that this compound could improve cognitive function, reduce Aβ pathology, and suppress neuroinflammation, warranting further investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cerevance [cerevance.com]
- 3. drughunter.com [drughunter.com]
- 4. This compound [cerevance.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Transgenic Mouse Models of Alzheimer’s Disease: Behavioral Testing and Considerations - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. APP mouse models for Alzheimer's disease preclinical studies | The EMBO Journal [link.springer.com]
- 8. Alzheimer’s Disease: Experimental Models and Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 12. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 13. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 14. Mouse IL-1 beta ELISA Kit Elisa Kit KE10003 | Proteintech [ptglab.com]
- 15. rndsystems.com [rndsystems.com]
- 16. Mouse IL-1β(Interleukin 1 Beta) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Troubleshooting & Optimization
Troubleshooting CVN293 insolubility in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CVN293.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and brain-permeable inhibitor of the potassium ion channel KCNK13.[1] KCNK13 is expressed in microglia and regulates the activation of the NLRP3 inflammasome.[2][3] By inhibiting KCNK13, this compound potently suppresses the NLRP3 inflammasome-mediated production of the pro-inflammatory cytokine IL-1β in microglia.[1][2] This mechanism of action suggests its therapeutic potential in a range of neurodegenerative disorders.[2][3]
Q2: What are the known solubility properties of this compound?
A2: this compound has been characterized for its solubility in common laboratory solvents. Key solubility data is summarized in the table below.
| Solvent | Concentration | Method | pH | Reference |
| DMSO | 5 mg/mL (16.06 mM) | Experimental | N/A | [1] |
| Aqueous Buffer | 94 µM | Kinetic | 7.4 |
Q3: I am observing precipitation of this compound when I add it to my cell culture medium. What could be the cause?
A3: Precipitation of hydrophobic small molecules like this compound upon dilution into aqueous-based cell culture media is a common issue. This can be due to several factors:
-
Exceeding Aqueous Solubility: The final concentration of this compound in your cell culture medium may be higher than its aqueous solubility limit (94 µM at pH 7.4).
-
High Final DMSO Concentration: While DMSO is an effective solvent for this compound, high final concentrations in your cell culture can be toxic to cells and may also contribute to precipitation upon dilution. It is generally recommended to keep the final DMSO concentration below 0.5%.
-
Rapid Dilution: Adding a concentrated DMSO stock of this compound directly to the full volume of cell culture medium can cause rapid precipitation. A stepwise dilution approach is often more effective.
-
Media Composition: The complex composition of cell culture media, including salts, amino acids, and proteins (if using serum), can influence the solubility of small molecules.
Q4: How can I improve the solubility of this compound in my cell culture experiments?
A4: Several strategies can be employed to improve the solubility of this compound in your cell culture medium:
-
Optimize Final Concentration: If possible, lower the final working concentration of this compound to be within its aqueous solubility limit.
-
Minimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration (ideally <0.1% for sensitive cell lines, and generally not exceeding 0.5%). Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a Serial Dilution Method: Instead of adding the DMSO stock directly to your final culture volume, perform a serial dilution of the stock in your cell culture medium.
-
Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound solution may help with solubility.
-
Consider Co-solvents: In some cases, using a co-solvent system may improve solubility, but this needs to be carefully evaluated for cell toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to media. | Final concentration exceeds aqueous solubility. | Lower the final concentration of this compound. |
| Rapid dilution from a high concentration DMSO stock. | Use a stepwise or serial dilution method as described in the experimental protocols below. | |
| Cells show signs of toxicity (e.g., poor morphology, reduced viability). | Final DMSO concentration is too high. | Reduce the final DMSO concentration to <0.5%, and ideally <0.1%. Perform a DMSO vehicle control to assess toxicity. |
| This compound itself is cytotoxic at the tested concentration. | Perform a dose-response curve to determine the optimal non-toxic working concentration of this compound for your specific cell line. | |
| Inconsistent experimental results. | Incomplete dissolution of this compound. | Ensure the this compound is fully dissolved in the DMSO stock solution before preparing working solutions. Gentle warming and sonication can aid dissolution. |
| Precipitation of this compound in the cell culture medium over time. | Visually inspect your culture plates for any signs of precipitation during the experiment. Consider reducing the final concentration or the incubation time. |
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 311.35 g/mol .
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
To aid dissolution, gently warm the solution to 37°C and sonicate until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for up to one month or at -80°C for up to six months.
2. Preparation of this compound Working Solutions in Cell Culture Media
This protocol describes the preparation of a 1 µM final concentration of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM or RPMI-1640), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure (Serial Dilution Method):
-
Intermediate Dilution: Prepare a 100 µM intermediate dilution by adding 5 µL of the 10 mM this compound stock solution to 495 µL of pre-warmed cell culture medium in a sterile microcentrifuge tube. Gently vortex to mix.
-
Final Working Solution: Add the appropriate volume of the 100 µM intermediate dilution to your final volume of cell culture medium to achieve the desired final concentration. For example, to make 10 mL of a 1 µM final solution, add 100 µL of the 100 µM intermediate dilution to 9.9 mL of pre-warmed cell culture medium.
-
Gently mix the final working solution before adding it to your cells.
Note: Always prepare fresh working solutions for each experiment.
Visualizations
Caption: Workflow for preparing and using this compound in cell culture experiments.
Caption: this compound inhibits KCNK13, suppressing NLRP3 inflammasome activation.
References
Potential off-target effects of CVN293 in neuronal cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of CVN293 in neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of the potassium channel KCNK13, which is predominantly expressed in microglia.[1][2] Its therapeutic rationale is to reduce neuroinflammation by inhibiting the NLRP3 inflammasome signaling pathway.[1] By targeting KCNK13, this compound aims to modulate microglial activity without affecting peripheral immune cells, where KCNK13 expression is minimal.[1][2][3]
Q2: Has this compound shown any off-target activity in preclinical or clinical studies?
Phase 1 clinical trials in healthy volunteers have shown that this compound is generally well-tolerated with good brain penetration.[3] Preclinical data suggests that this compound is selective, but comprehensive screening for off-target effects in various neuronal cell types is an essential step in preclinical safety assessment.[4] While the primary target is in microglia, it is crucial to investigate potential interactions with other channels or proteins in neurons and astrocytes to build a complete safety profile.
Q3: What are the first steps to take if I observe an unexpected phenotype in my neuronal cultures after this compound treatment?
If you observe an unexpected cellular phenotype, a systematic approach is necessary to distinguish between on-target and potential off-target effects. This involves:
-
Dose-Response Analysis: Determine if the effect is dose-dependent and correlates with the known IC50 of this compound for KCNK13.
-
Control Experiments: Include a structurally unrelated KCNK13 inhibitor to see if the phenotype is reproducible.
-
Target Engagement Assays: Confirm that this compound is engaging its primary target, KCNK13, in your culture system at the concentrations used.
Troubleshooting Guides
Problem 1: Unexpected changes in neuronal excitability or synaptic transmission.
Possible Cause: While this compound targets a microglial potassium channel, off-target effects on neuronal ion channels could alter neuronal function.
Troubleshooting Steps:
-
Electrophysiology: Perform whole-cell patch-clamp recordings on cultured neurons to directly measure changes in membrane potential, action potential firing, and synaptic currents.
-
Multi-Electrode Array (MEA): Use MEA to assess network-level activity and identify changes in firing patterns and synchronicity.
-
Calcium Imaging: Monitor intracellular calcium dynamics to detect any aberrant signaling that might result from off-target channel modulation.
Problem 2: Altered gene or protein expression profiles unrelated to the intended anti-inflammatory effect.
Possible Cause: this compound may have off-target effects on transcription factors or signaling pathways in various neuronal cell types.
Troubleshooting Steps:
-
RNA Sequencing (RNA-seq): A high-throughput method like DRUG-seq can provide an unbiased view of transcriptomic changes in response to this compound treatment.[5][6]
-
Proteomic Profiling: Use mass spectrometry-based proteomics to identify changes in the abundance of proteins, which can reveal affected pathways.[7][8][9][10]
-
Western Blotting: Validate key protein expression changes identified through proteomics for more targeted analysis.
Problem 3: Evidence of cytotoxicity or changes in cell morphology in neuronal cultures.
Possible Cause: Off-target interactions can sometimes lead to cellular stress and toxicity.
Troubleshooting Steps:
-
Cell Viability Assays: Use standard assays (e.g., MTT, LDH) to quantify any cytotoxic effects.
-
High-Content Imaging: Analyze morphological changes, such as neurite outgrowth or synaptic density, to assess neuronal health.
-
Apoptosis Assays: Determine if cell death is occurring through apoptotic pathways (e.g., caspase-3 activation).
Experimental Protocols
Protocol 1: Off-Target Profiling using RNA-Sequencing (DRUG-seq)
This protocol provides a high-throughput method to assess transcriptomic changes in neuronal cultures treated with this compound.[5][6]
Methodology:
-
Cell Culture: Plate primary neuronal cultures or iPSC-derived neurons in 384-well plates.
-
Compound Treatment: Treat cells with a range of this compound concentrations for a specified duration.
-
Cell Lysis: Directly lyse the cells in each well.
-
Reverse Transcription: Perform reverse transcription with primers containing well-specific barcodes and unique molecular identifiers (UMIs).
-
Library Preparation and Sequencing: Pool samples and prepare cDNA libraries for next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to identify differentially expressed genes.
Table 1: Hypothetical DRUG-seq Data Summary
| Concentration of this compound | Number of Upregulated Genes | Number of Downregulated Genes | Key Affected Pathways (Hypothetical) |
| 10 nM | 5 | 8 | - |
| 100 nM | 25 | 32 | Synaptic Plasticity |
| 1 µM | 150 | 180 | Axon Guidance, Calcium Signaling |
| 10 µM | 500 | 620 | Cell Cycle, Apoptosis |
Protocol 2: Proteomic Analysis of Off-Target Effects
This protocol outlines a mass spectrometry-based approach to identify protein-level changes in neuronal cultures.[7][8]
Methodology:
-
Cell Culture and Treatment: Culture neuronal cells and treat with this compound or vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides.
-
Mass Spectrometry: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins to determine changes in expression levels between treated and control samples.
Table 2: Hypothetical Proteomics Data Summary
| Protein | Fold Change (1 µM this compound) | Putative Function | Potential Implication |
| Kinase A | 2.5 | Signal Transduction | Off-target kinase activation |
| Ion Channel B | -3.0 | Neuronal Excitability | Altered ion homeostasis |
| Cytoskeletal Protein C | 1.8 | Neuronal Structure | Morphological changes |
Protocol 3: Electrophysiological Assessment of Off-Target Effects
This protocol describes the use of whole-cell patch-clamp to investigate the direct effects of this compound on neuronal membrane properties.
Methodology:
-
Cell Preparation: Use primary neurons or differentiated iPSCs cultured on coverslips.
-
Patch-Clamp Recording: Establish a whole-cell recording configuration on a single neuron.
-
Compound Application: Perfuse the neuron with a solution containing this compound at various concentrations.
-
Data Acquisition: Record changes in resting membrane potential, action potential firing frequency, and postsynaptic currents.
Table 3: Hypothetical Electrophysiology Data Summary
| Parameter | Control | 1 µM this compound | 10 µM this compound |
| Resting Membrane Potential (mV) | -65 ± 2 | -64 ± 3 | -55 ± 4 |
| Action Potential Frequency (Hz) | 5 ± 1 | 6 ± 1 | 15 ± 3 |
| mEPSC Amplitude (pA) | 20 ± 3 | 21 ± 3 | 25 ± 4 |
Visualizations
Caption: On-target vs. potential off-target pathways of this compound.
Caption: Workflow for investigating off-target effects.
Caption: Decision tree for troubleshooting unexpected phenotypes.
References
- 1. This compound [cerevance.com]
- 2. Cerevance Doses First Subject in Phase 1 Clinical Study of this compound, a Selective Inhibitor of KCNK13 Designed to Selectively Modulate Neuroinflammation, for the Treatment of ALS and Alzheimer’s Disease - BioSpace [biospace.com]
- 3. Cerevance shares results from trial of neurodegenerative treatment [clinicaltrialsarena.com]
- 4. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DRUG-seq Provides Unbiased Biological Activity Readouts for Neuroscience Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Assessing CVN293 Cytotoxicity in Primary Neuron and Astrocyte Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of CVN293 in primary neuron and astrocyte cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, oral, and brain-permeable inhibitor of the KCNK13 potassium channel.[1][2][3] Its primary mechanism of action is the suppression of the NLRP3 inflammasome, which in turn reduces the production of pro-inflammatory cytokines, such as IL-1β, in microglia.[2][4][5] This modulation of neuroinflammation makes this compound a potential therapeutic agent for a variety of neurodegenerative disorders.[1][6]
Q2: What is the known safety profile of this compound?
Phase 1 clinical trials have shown that this compound is generally well-tolerated in healthy adults.[4][6] No serious adverse events were reported with single doses up to 1000mg and multiple doses of up to 375mg twice daily for 14 days.[4] The compound has also demonstrated good central nervous system (CNS) exposure and high brain penetrance.[1][4]
Q3: Why is it important to assess the cytotoxicity of this compound in primary neurons and astrocytes?
While this compound's primary target is microglia, it is crucial to evaluate its potential off-target effects on other key CNS cell types, such as neurons and astrocytes. Primary cultures of these cells provide a more physiologically relevant model compared to immortalized cell lines for assessing potential neurotoxicity.[7] Understanding the cytotoxic profile of this compound in these cells is essential for a comprehensive preclinical safety assessment.
Q4: Which assays are recommended for assessing this compound cytotoxicity in these cultures?
Standard colorimetric and fluorescence-based assays are suitable for assessing cytotoxicity in primary neuron and astrocyte cultures. Commonly used methods include:
-
Lactate (B86563) Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[8][9]
-
MTT/MTS Assay: Assesses cell viability by measuring the metabolic activity of mitochondria.[8][9][10]
-
Calcein-AM Assay: A fluorescence-based assay that measures the viability of cells by the conversion of non-fluorescent Calcein-AM to fluorescent calcein (B42510) in live cells.[7]
-
Propidium Iodide (PI) Staining: A fluorescent dye that stains the nuclei of dead cells with compromised membranes.[8]
Q5: What are some critical factors to consider when performing cytotoxicity assays with primary cells?
-
Cell Health and Purity: The health and purity of primary cultures are paramount for reliable results. Ensure proper isolation and culture techniques to maintain cell viability and minimize contamination.[11]
-
Seeding Density: Optimal seeding density is crucial for consistent results and needs to be determined for each cell type and plate format.[7][12]
-
Vehicle Controls: Since this compound is likely dissolved in a solvent like DMSO, it is essential to include vehicle controls to account for any solvent-induced toxicity.[11] The final DMSO concentration should typically be kept below 0.5%.[11]
-
Edge Effects: The outer wells of microplates are prone to evaporation, which can affect cell viability. It is recommended to fill the outer wells with sterile media or PBS and use the inner wells for experiments.[11]
Quantitative Data Summary
The following tables present hypothetical data for the cytotoxicity of this compound in primary neuron and astrocyte cultures. These are for illustrative purposes to guide experimental design.
Table 1: this compound Cytotoxicity in Primary Rat Cortical Neurons (48-hour incubation)
| This compound Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100 ± 5.2 | 5.1 ± 1.8 |
| 1 | 98.2 ± 4.9 | 6.3 ± 2.1 |
| 10 | 95.6 ± 6.1 | 8.9 ± 2.5 |
| 25 | 88.4 ± 7.3 | 15.7 ± 3.4 |
| 50 | 75.1 ± 8.5 | 28.2 ± 4.1 |
| 100 | 52.3 ± 9.8 | 45.9 ± 5.6 |
Table 2: this compound Cytotoxicity in Primary Rat Astrocytes (48-hour incubation)
| This compound Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100 ± 4.8 | 4.5 ± 1.5 |
| 1 | 99.1 ± 4.5 | 5.2 ± 1.7 |
| 10 | 97.8 ± 5.3 | 6.8 ± 2.0 |
| 25 | 94.2 ± 6.0 | 10.1 ± 2.8 |
| 50 | 89.5 ± 6.8 | 14.3 ± 3.3 |
| 100 | 80.7 ± 7.9 | 21.6 ± 4.0 |
Experimental Protocols
Protocol 1: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.
Materials:
-
Primary neuron or astrocyte cultures in a 96-well plate
-
This compound stock solution
-
Culture medium
-
LDH cytotoxicity assay kit
-
Lysis buffer (provided in the kit)
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density.
-
Culture the cells for the desired period to allow for adherence and stabilization.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control and untreated control wells.
-
For maximum LDH release control, add 10 µL of lysis buffer to designated wells 45 minutes before the end of the incubation period.
-
Incubate the plate for the desired duration (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.
-
After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution (if applicable for the kit).
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculation:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = (Sample LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) * 100
-
Protocol 2: MTT Cell Viability Assay
This assay measures the metabolic activity of viable cells.
Materials:
-
Primary neuron or astrocyte cultures in a 96-well plate
-
This compound stock solution
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a specialized buffer)
-
Microplate reader
Procedure:
-
Follow steps 1-4 from the LDH assay protocol.
-
Incubate the plate for the desired duration.
-
Approximately 4 hours before the end of the incubation, add 10 µL of MTT solution to each well.
-
Continue to incubate the plate at 37°C for 2-4 hours, or until a purple formazan (B1609692) precipitate is visible.
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the crystals.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light, to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculation:
-
Subtract the background absorbance (medium with MTT and solubilization buffer) from all readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: this compound signaling pathway in microglia.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous cell suspension before and during seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile media.[11] |
| High background in LDH assay | - High spontaneous cell death in culture- Serum in the medium contains LDH- Contamination | - Optimize cell culture conditions to improve viability.[13]- Use a low-serum or serum-free medium for the assay period if compatible with cell health.- Regularly test cultures for mycoplasma contamination.[14] |
| Low signal in MTT assay | - Low cell number or poor cell health- Insufficient incubation time with MTT- Incomplete solubilization of formazan crystals | - Ensure optimal seeding density and healthy cell cultures.- Visually confirm formazan crystal formation before proceeding.- Ensure complete dissolution of crystals by thorough mixing and adequate incubation with the solubilization buffer. |
| Unexpected cytotoxicity in vehicle control | - High concentration of solvent (e.g., DMSO)- Solvent stock is contaminated or degraded | - Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[11]- Use a fresh, high-quality stock of the solvent. |
| Discrepancy between LDH and MTT results | - The compound may have different effects on cell membrane integrity and metabolic activity. | - This can be a valid result. A compound might compromise metabolic function before causing membrane rupture. Consider using a third assay that measures a different aspect of cell death (e.g., apoptosis via caspase activation). |
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drughunter.com [drughunter.com]
- 4. This compound [cerevance.com]
- 5. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cerevance [cerevance.com]
- 7. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. benchchem.com [benchchem.com]
- 10. Plate reader-based cell viability assays for glioprotection using primary rat optic nerve head astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in CVN293 Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting results from experiments involving CVN293, a selective inhibitor of the KCNK13 potassium channel that modulates the NLRP3 inflammasome.
Frequently Asked Questions (FAQs)
Inhibitor-Related Questions
Q1: What is the mechanism of action of this compound? A1: this compound is a selective inhibitor of the KCNK13 potassium channel.[1][2] KCNK13 is a two-pore domain potassium channel expressed in microglia and is involved in regulating the activation of the NLRP3 inflammasome.[2][3] By inhibiting KCNK13, this compound is thought to prevent the potassium efflux that is a critical step for NLRP3 inflammasome assembly and activation, thereby reducing the production of pro-inflammatory cytokines like IL-1β.[3][4]
Q2: What are the recommended in vitro concentrations for this compound? A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, published data indicates that this compound has an IC50 of approximately 41 nM for human KCNK13 and 28 nM for mouse KCNK13 in thallium flux assays.[4] In cell-based assays measuring IL-1β release from LPS-primed murine microglia, this compound has shown concentration-dependent inhibition with a potency of 24 nM.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: What is the recommended solvent for this compound and how should it be stored? A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is crucial to prepare fresh stock solutions and serial dilutions for each experiment to ensure compound stability and activity. Stock solutions are often stored at -20°C or -80°C for long-term stability. Always include a vehicle control (e.g., DMSO) in your experiments to account for any solvent effects.
Experimental Setup Questions
Q4: What are the essential controls for an NLRP3 inflammasome activation assay with this compound? A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve this compound.
-
Unstimulated Control: Cells that are not treated with any priming or activation signals.
-
Priming Only Control (LPS only): Cells treated only with the priming agent (e.g., LPS) to confirm that this step alone does not trigger significant IL-1β release.
-
Activation Only Control (e.g., ATP or Nigericin (B1684572) only): Cells treated only with the activation signal to assess for non-specific effects.
-
Positive Inhibition Control: A known NLRP3 inhibitor (e.g., MCC950) to confirm that the assay can detect inhibition.
Q5: What are common readouts to measure the effect of this compound on NLRP3 inflammasome activation? A5: The primary readouts for assessing NLRP3 inflammasome inhibition by this compound include:
-
IL-1β and IL-18 release: Measured in the cell culture supernatant by ELISA.
-
Caspase-1 activation: Detected by Western blot for the cleaved p20 subunit in the cell lysate or supernatant, or by using a caspase-1 activity assay.
-
ASC speck formation: Visualized and quantified by immunofluorescence microscopy.
-
Pyroptosis: Assessed by measuring the release of lactate (B86563) dehydrogenase (LDH) into the supernatant.
Troubleshooting Guides
This section provides guidance on how to interpret and troubleshoot unexpected results during your this compound experiments.
Problem 1: No or low inhibition of IL-1β release by this compound.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the IC50 in your specific cell system. |
| Compound Instability | Prepare fresh stock solutions and dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Inefficient NLRP3 Inflammasome Activation | Ensure that your positive controls (LPS + activator) show a robust increase in IL-1β. Optimize the concentration and incubation time for both the priming (LPS) and activation (e.g., ATP, nigericin) steps. |
| Cell Type Unsuitability | Confirm that the cell line or primary cells you are using express KCNK13 and have a functional NLRP3 inflammasome pathway. |
| Incorrect Timing of Inhibitor Addition | This compound should be added after the priming step but before the activation signal to specifically target the activation of the NLRP3 inflammasome. |
Problem 2: High background IL-1β release in unstimulated or vehicle-treated cells.
| Possible Cause | Troubleshooting Steps |
| Cell Stress | Ensure cells are healthy and not over-confluent. Handle cells gently to avoid mechanical stress. Use cells within a consistent and low passage number. |
| Contamination | Test for mycoplasma and endotoxin (B1171834) contamination in your cell cultures and reagents. Use endotoxin-free reagents and screen new batches of serum. |
| LPS Contamination in Reagents | Use high-quality, endotoxin-tested reagents and water. |
| Alternative Inflammasome Activation | In some human monocytic cell lines, LPS alone can trigger an alternative inflammasome pathway. Ensure you are using a highly purified, TLR4-specific LPS. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture | Use cells from a consistent passage number. Standardize cell seeding density and ensure a uniform cell monolayer. |
| Inconsistent Reagent Preparation | Prepare fresh reagents for each experiment. Ensure accurate pipetting and dilutions. |
| Variability in Incubation Times | Strictly adhere to standardized incubation times for priming, inhibitor treatment, and activation. |
| Plate Edge Effects | Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Species | IC50 | Reference |
| Thallium Flux Assay | KCNK13 | Human | 41 nM | [4] |
| Thallium Flux Assay | KCNK13 | Mouse | 28 nM | [4] |
| IL-1β Release Assay | NLRP3 Inflammasome | Murine Microglia | 24 nM | [4] |
Table 2: Selectivity of this compound
| Target Channel | Species | Inhibition at 30 µM | Reference |
| KCNK2 | Human | Minimal | [4] |
| KCNK6 | Human | Minimal | [4] |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay in Murine Microglia
This protocol describes a general workflow for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in primary murine microglia or a suitable microglial cell line.
Materials:
-
Primary murine microglia or a microglial cell line (e.g., BV-2)
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
ATP or Nigericin
-
Phosphate-buffered saline (PBS)
-
ELISA kit for murine IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed microglia in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Priming (Signal 1): Replace the culture medium with fresh medium containing LPS (e.g., 1 µg/mL). Incubate for 3-4 hours at 37°C.
-
Inhibitor Treatment: Remove the LPS-containing medium and add fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1 hour at 37°C.
-
Activation (Signal 2): Add the NLRP3 activator, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), to the wells. Incubate for 1-2 hours at 37°C.
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant for IL-1β and LDH measurements.
-
Data Analysis:
-
Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Measure LDH release as an indicator of pyroptosis using a cytotoxicity assay kit.
-
Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 of this compound.
-
Mandatory Visualization
Caption: this compound inhibits the KCNK13 channel, preventing NLRP3 inflammasome activation.
Caption: Workflow for in vitro assessment of this compound-mediated NLRP3 inflammasome inhibition.
Caption: A decision tree for troubleshooting low or no inhibition of IL-1β by this compound.
References
How to minimize variability in CVN293 in vitro assays
Welcome to the technical support center for CVN293 in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to minimize variability and troubleshoot common issues encountered during experiments with the KCNK13 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and brain-permeable small molecule inhibitor of the potassium ion (K+) channel KCNK13 (also known as THIK-1).[1][2] KCNK13 is highly expressed in microglia, the resident immune cells of the central nervous system.[3][4] By inhibiting KCNK13, this compound blocks potassium efflux from microglia, which is a critical step in the activation of the NLRP3 inflammasome.[3][4] This, in turn, prevents the production and release of the pro-inflammatory cytokine IL-1β.[2][3]
Q2: What are the primary in vitro assays used to assess this compound activity?
A2: The two primary categories of in vitro assays for this compound are:
-
Direct KCNK13 Inhibition Assays: These assays directly measure the inhibitory effect of this compound on the KCNK13 channel. The gold standard for this is the whole-cell patch-clamp electrophysiology technique.
-
NLRP3 Inflammasome Functional Assays: These cell-based assays assess the downstream consequences of KCNK13 inhibition. The most common readout is the quantification of IL-1β release from microglia following inflammasome activation. Other readouts include assessing ASC speck formation and cell viability (to rule out cytotoxicity).
Q3: Why am I seeing high variability in my IL-1β ELISA results?
A3: High variability in IL-1β ELISA can stem from multiple sources. These include inconsistencies in cell health and plating density, reagent handling and storage, pipetting accuracy, and the timing of assay steps. Refer to the detailed troubleshooting guide below for specific solutions.
Q4: What is an acceptable Z'-factor for a this compound cell-based assay?
A4: The Z'-factor is a statistical measure of assay quality. For cell-based assays, a Z'-factor between 0.4 and 1.0 is generally considered acceptable.[5][6] An assay with a Z'-factor below 0.4 may be too variable for reliable screening or compound profiling.[5]
Troubleshooting Guides
High Variability in NLRP3 Inflammasome Functional Assays (IL-1β ELISA)
High variability in your IL-1β ELISA data can mask the true effect of this compound. Below is a table outlining common causes and actionable solutions.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Health and Plating | - Use cells within a consistent and low passage number range (<15 passages is recommended).[7][8] - Ensure cells are healthy and have high viability (>95%) before plating. - Use a consistent cell seeding density and ensure even distribution in the wells. - Allow plates to sit at room temperature for 15-20 minutes before incubation to allow for even cell settling. |
| Reagent Preparation and Handling | - Aliquot reagents to avoid repeated freeze-thaw cycles. - Ensure all reagents are at the recommended temperature before use. - Thoroughly mix all solutions before adding them to the assay plate. |
| Pipetting Inaccuracy | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Ensure consistent pipetting technique across all wells and plates. - Use a multichannel pipette for adding reagents to multiple wells simultaneously to reduce timing variability. |
| Inconsistent Incubation Times | - Standardize all incubation times for priming, inhibitor treatment, and activation steps. - For large experiments, process plates in smaller batches to minimize time discrepancies between the first and last plates. |
| Edge Effects in Microplates | - To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. - Fill the outer wells with sterile PBS or media. - Ensure proper humidity control in the incubator. |
| ELISA-Specific Issues | - Ensure proper washing steps to remove unbound reagents. - Use a plate sealer during incubations to prevent evaporation. - Read the plate immediately after adding the stop solution. |
Quantitative Data on Assay Variability:
| Assay Parameter | Acceptable Range | Notes |
| Z'-Factor | 0.4 - 1.0 | For cell-based assays.[5][6] |
| Coefficient of Variation (%CV) for Controls | < 20% | For both positive and negative controls. |
| Signal-to-Background (S/B) Ratio | > 3 | A higher S/B ratio indicates a more robust assay. |
Issues with Direct KCNK13 Inhibition Assays (Whole-Cell Patch Clamp)
Whole-cell patch-clamp is a sensitive technique prone to variability. Here are some common issues and their solutions.
| Problem | Potential Cause | Troubleshooting Step |
| Difficulty achieving a Giga-seal | - Dirty pipette tip or cell membrane. - Incorrect pipette resistance. - Unhealthy cells. | - Ensure solutions are filtered and the perfusion system is clean. - Use pipettes with a resistance of 3-6 MΩ. - Ensure cells are healthy and not overgrown. |
| Unstable recording (run-down of current) | - "Leaky" seal. - Dialysis of essential intracellular components. | - Ensure a high-resistance seal (>1 GΩ). - Consider using a perforated patch-clamp configuration to preserve the intracellular environment. |
| No measurable KCNK13 current | - Low channel expression in the cell line. - Incorrect voltage protocol. | - Use a cell line with confirmed high expression of KCNK13. - Apply a voltage ramp or step protocol appropriate for activating KCNK13 channels. |
| High electrical noise | - Improper grounding. - Issues with the patch-clamp rig setup. | - Check all grounding points of the setup. - Isolate the rig from sources of electrical interference. |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Activation Assay in Microglia
This protocol outlines the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation by measuring IL-1β release.
1. Cell Culture and Plating:
- Culture murine or human microglial cells (e.g., BV-2 or primary microglia) in appropriate media.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Use cells with a low passage number.[7][8]
- Plate cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. Priming:
- Remove the culture medium and replace it with fresh medium containing Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
- Incubate for 3-4 hours at 37°C.[9]
3. This compound Treatment:
- After priming, remove the LPS-containing medium.
- Add fresh medium containing various concentrations of this compound or vehicle control (DMSO).
- Incubate for 1 hour at 37°C.
4. NLRP3 Activation:
- Add an NLRP3 activator, such as ATP (5 mM final concentration) or Nigericin (10 µM final concentration), to each well.[9]
- Incubate for 1 hour at 37°C.
5. Sample Collection and Analysis:
- Centrifuge the plate at 300 x g for 5 minutes.
- Carefully collect the supernatant for IL-1β measurement.
- Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 2: Whole-Cell Patch-Clamp Recording of KCNK13 Currents
This protocol provides a general framework for measuring KCNK13 currents and their inhibition by this compound.
1. Cell Preparation:
- Plate cells expressing KCNK13 on glass coverslips suitable for patch-clamp recording.
- Allow cells to adhere and grow to a low density to easily identify single cells.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).
3. Recording Procedure:
- Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
- Pull glass micropipettes and fire-polish them to a resistance of 3-6 MΩ when filled with the internal solution.
- Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ).
- Rupture the cell membrane to achieve the whole-cell configuration.
- Hold the cell at a holding potential of -60 mV.
- Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments) to elicit KCNK13 currents.
- After establishing a stable baseline recording, perfuse the cell with the external solution containing this compound at the desired concentration.
- Record the currents in the presence of this compound to determine the extent of inhibition.
4. Data Analysis:
- Measure the peak current amplitude at each voltage step before and after the application of this compound.
- Calculate the percentage of inhibition at each voltage.
- Construct a dose-response curve to determine the IC50 of this compound.
Visualizations
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [cerevance.com]
- 5. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 6. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Addressing poor CVN293 efficacy in in vivo studies
This technical support center provides troubleshooting guidance for researchers and drug development professionals utilizing CVN293 in in vivo studies. The information is presented in a question-and-answer format to address potential challenges during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, and brain-permeable inhibitor of the potassium ion channel KCNK13 (also known as THIK-1).[1][2][3] KCNK13 is predominantly expressed in microglia within the central nervous system (CNS) and its expression is elevated in neurodegenerative disorders.[1][3][4] By inhibiting KCNK13, this compound blocks potassium efflux from microglia, which is a critical step for the activation of the NLRP3 inflammasome.[1][4][5] This ultimately leads to reduced production and release of the pro-inflammatory cytokine IL-1β, thereby suppressing neuroinflammation.[1][2][6] This targeted action in the CNS avoids impacting the peripheral immune system.[3][4]
Q2: Has poor in vivo efficacy of this compound been reported?
A2: No, public data has not indicated poor in vivo efficacy. In fact, this compound has shown positive results in Phase 1 clinical trials in healthy volunteers, demonstrating good CNS exposure, high brain penetrance, and a favorable safety profile.[4][7] Preclinical studies have also demonstrated that it achieves plasma concentrations that align with pharmacologically relevant levels.[4][7] Any suboptimal efficacy observed in a researcher's specific preclinical model is likely due to experimental variables.
Q3: What is the recommended vehicle for in vivo administration of this compound?
A3: A formulation described for preclinical pharmacokinetic studies consists of 5% DMSO, 5% Solutol HS 15, and 90% water for intravenous administration, and 5% DMSO, 10% Solutol HS 15, and 85% water for oral administration.[1] Researchers should ensure their formulation fully solubilizes this compound and is appropriate for their chosen route of administration and animal model.
Troubleshooting Guide for In Vivo Efficacy
Issue 1: Lower than expected or variable efficacy in my animal model.
This is a multifaceted issue that can arise from several factors related to the drug itself, the study design, or the animal model.
Possible Cause 1: Suboptimal Drug Exposure
-
Question: Is the administered dose of this compound achieving sufficient concentration in the brain to engage the target?
-
Troubleshooting Steps:
-
Dose and Route Verification: this compound has high oral bioavailability (87%) in rats.[1] However, this can vary between species and even strains. Confirm that the dosing regimen is based on sound pharmacokinetic (PK) data. If PK data is unavailable for your specific model, consider a pilot PK study to measure plasma and brain concentrations of this compound.
-
Formulation Check: this compound has low aqueous solubility.[1] Visually inspect your dosing solution for any precipitation. Ensure the vehicle is appropriate and that the compound is fully solubilized. An improper formulation can lead to incomplete absorption and reduced exposure.
-
Metabolic Stability: Hepatic metabolism is the likely clearance route for this compound.[1] While it shows good microsomal stability across species,[1] differences in metabolism in your specific animal model could affect exposure.
-
Possible Cause 2: Mismatch between Dosing and Disease Pathophysiology
-
Question: Is the treatment window aligned with the key pathological events in your animal model?
-
Troubleshooting Steps:
-
Timing of Intervention: The efficacy of an anti-inflammatory agent like this compound can be highly dependent on when it is administered relative to the disease process. Consider the timing of NLRP3 inflammasome activation in your model. Initiate dosing before, at the onset, or during peak inflammation to determine the optimal therapeutic window.
-
Duration of Dosing: Ensure the treatment duration is sufficient to observe a phenotypic change. Chronic neurodegenerative models may require longer treatment periods than acute inflammation models.
-
Possible Cause 3: Issues with the Animal Model or Efficacy Readouts
-
Question: Is the chosen animal model appropriate and are the endpoints sensitive enough to detect the effects of this compound?
-
Troubleshooting Steps:
-
Model Validation: Confirm that your disease model exhibits a clear neuroinflammatory component that is mediated by the NLRP3 inflammasome. The expression of KCNK13 in the relevant CNS cell types of your model should be verified.
-
Endpoint Selection: Utilize a combination of behavioral, histological, and biochemical endpoints. Measure target engagement by assessing levels of IL-1β or other downstream markers of NLRP3 inflammasome activity in the brain or cerebrospinal fluid (CSF).
-
Statistical Power: Ensure your study is adequately powered with a sufficient number of animals per group to detect a statistically significant effect. High variability in baseline measurements can mask a true drug effect.
-
Data Presentation
Table 1: In Vitro Potency and Permeability of this compound
| Parameter | Species | Value | Reference |
|---|---|---|---|
| KCNK13 IC₅₀ | Human | 41.0 ± 8.1 nM | [1] |
| Mouse | 28 ± 0.7 nM | [1] | |
| IL-1β Release IC₅₀ | Murine Microglia | 24 nM | [1] |
| In Vitro Permeability (Papp A to B) | N/A | 41 x 10⁻⁶ cm/s |[1] |
Table 2: Cross-Species Pharmacokinetic Parameters of this compound
| Species | Route | Dose (mg/kg) | T½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|---|
| Rat | IV | 1 | 2.6 | - | 473 | N/A | [1] |
| PO | 10 | 3.5 | 2000 | 8200 | 87 | [1] | |
| Dog | IV | 0.5 | 3.2 | - | 219 | N/A | [1] |
| PO | 2 | 3.7 | 100 | 660 | 38 | [1] | |
| Monkey | IV | 0.5 | 2.5 | - | 378 | N/A | [1] |
| | PO | 2 | 3.9 | 240 | 1700 | 56 |[1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral In Vivo Administration
This protocol is based on formulations used in published preclinical studies.[1]
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Solutol HS 15 (Kolliphor® HS 15)
-
Sterile Water for Injection
-
-
Procedure:
-
Calculate the required amount of this compound for the desired concentration and total volume.
-
Prepare the vehicle by mixing 5% DMSO, 10% Solutol HS 15, and 85% sterile water (v/v/v). For example, to make 10 mL of vehicle, mix 0.5 mL of DMSO, 1.0 mL of Solutol HS 15, and 8.5 mL of sterile water.
-
First, dissolve the this compound powder in the DMSO portion of the vehicle. Vortex or sonicate briefly if necessary to ensure it is fully dissolved.
-
Add the Solutol HS 15 to the DMSO/CVN293 mixture and mix thoroughly.
-
Slowly add the sterile water to the mixture while vortexing to prevent precipitation.
-
Visually inspect the final solution to ensure it is clear and free of any particulates before administration.
-
Administer the formulation to animals via oral gavage at the desired dose volume. Always include a vehicle-only control group in your study.
-
Visualizations
Caption: this compound inhibits the KCNK13 channel in microglia, blocking NLRP3 inflammasome activation.
Caption: A general experimental workflow for assessing this compound efficacy in an in vivo model.
Caption: A decision tree for troubleshooting suboptimal this compound in vivo efficacy results.
References
- 1. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment [pubmed.ncbi.nlm.nih.gov]
- 3. Cerevance [cerevance.com]
- 4. This compound [cerevance.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Cerevance’s this compound Demonstrated Positive Phase 1 Results in [globenewswire.com]
Common pitfalls to avoid when working with CVN293
This technical support center provides researchers, scientists, and drug development professionals with essential information for working with CVN293, a selective, brain-permeable inhibitor of the KCNK13 potassium channel. Here you will find troubleshooting guides and frequently asked questions to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the KCNK13 potassium ion (K+) channel, which is highly expressed in microglia within the central nervous system (CNS).[1][2][3] By inhibiting KCNK13, this compound suppresses the activation of the NLRP3 inflammasome, a key component of the innate immune response.[1][4] This, in turn, reduces the production and release of the pro-inflammatory cytokine IL-1β in microglia.[4][5][6] The selective expression of KCNK13 in microglia suggests that this compound can target neuroinflammation in the brain with minimal effects on peripheral immune cells.[2][7]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in research to study neuroinflammation, particularly in the context of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, ALS, and frontotemporal dementia.[7][8][9] It serves as a tool to investigate the role of the KCNK13-NLRP3 inflammasome pathway in these conditions.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, this compound stock solutions should be prepared in an organic solvent such as Dimethyl Sulfoxide (DMSO).[10][11] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Q4: What is the recommended final concentration of DMSO in cell culture experiments?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final concentration of 0.1% DMSO is generally considered safe for most cell lines, while some may tolerate up to 0.5%.[10] Primary cells are often more sensitive, so it is best to keep the DMSO concentration below 0.1% if possible.[10] Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.
Troubleshooting Guides
Issue 1: Inconsistent or no inhibition of IL-1β release in microglia.
-
Potential Cause 1: Suboptimal cell priming or activation.
-
Solution: The NLRP3 inflammasome requires two signals for activation: a priming signal (Signal 1) and an activation signal (Signal 2). Ensure your microglia are properly primed, typically with lipopolysaccharide (LPS), to upregulate NLRP3 and pro-IL-1β expression.[12] Following priming, a second stimulus such as ATP or nigericin (B1684572) is needed to activate the inflammasome.[12][13] Optimize the concentration and incubation time for both LPS and the activating stimulus for your specific cell type and experimental conditions.
-
-
Potential Cause 2: this compound degradation.
-
Solution: Ensure that your this compound stock solutions have been stored correctly at -20°C or -80°C and have not undergone multiple freeze-thaw cycles.[4] Prepare fresh dilutions in your cell culture medium for each experiment.
-
-
Potential Cause 3: Incorrect timing of this compound addition.
-
Solution: this compound inhibits the activation step of the NLRP3 inflammasome by blocking K+ efflux.[5] Therefore, it should be added to the cells before the activation stimulus (e.g., ATP or nigericin). A typical pre-incubation time is 30-60 minutes.
-
Issue 2: High background signal or spontaneous activation of microglia.
-
Potential Cause 1: Mycoplasma or other microbial contamination.
-
Solution: Regularly test your cell cultures for mycoplasma contamination, as it can activate inflammasomes and lead to spurious results. Maintain strict aseptic techniques during cell culture.
-
-
Potential Cause 2: Poor health of primary microglia.
Issue 3: Observed cytotoxicity at higher concentrations of this compound.
-
Potential Cause 1: Off-target effects.
-
Solution: While this compound is highly selective for KCNK13, high concentrations of any small molecule can lead to off-target effects and cytotoxicity.[5] It is crucial to perform a dose-response curve to determine the optimal concentration that provides maximal inhibition of the target with minimal toxicity. A broad screening panel showed no significant activity at 168 other targets at a concentration of 10 µM.[5]
-
-
Potential Cause 2: Solvent toxicity.
-
Solution: Ensure the final DMSO concentration in your highest this compound dose does not exceed cytotoxic levels (ideally ≤ 0.1%).[10] Remember to include a vehicle control with the corresponding DMSO concentration.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Species | Assay Type | IC50 |
| KCNK13 | Human | Thallium Flux | 41.0 nM |
| KCNK13 | Mouse | Thallium Flux | 28.0 nM |
| NLRP3 Inflammasome | Mouse | IL-1β Release (Primary Microglia) | 24.0 nM |
| KCNK2 | Human | Thallium Flux | >30 µM |
| KCNK6 | Human | Thallium Flux | >30 µM |
| Data sourced from "Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment."[5] |
Table 2: Preclinical Pharmacokinetic Properties of this compound
| Species | Route | Plasma Clearance (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) | Oral Bioavailability (%) |
| Rat | i.v. / p.o. | 35 | 3.6 | 87 |
| Dog | i.v. / p.o. | 38 | 3.5 | 49 |
| Monkey | i.v. / p.o. | 22 | 2.5 | 73 |
| Data sourced from "Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment."[5] |
Experimental Protocols
Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay in Primary Murine Microglia
This protocol is adapted from the methodology described in "Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment."[5]
1. Cell Culture:
-
Isolate primary microglia from neonatal mouse brains and culture them in appropriate media, often supplemented with factors from astrocyte-conditioned media.[14][16]
2. Priming (Signal 1):
-
Plate microglia in a suitable multi-well plate.
-
Prime the cells with LPS (e.g., 500 ng/mL) for 4-6 hours to induce the expression of NLRP3 and pro-IL-1β.[12]
3. Inhibition:
-
Prepare serial dilutions of this compound in pre-warmed cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent and non-toxic across all wells (e.g., 0.1%).
-
Remove the LPS-containing medium and replace it with medium containing the desired concentrations of this compound or vehicle control.
-
Pre-incubate the cells with this compound for 30-60 minutes at 37°C.
4. Activation (Signal 2):
-
Add an NLRP3 activator such as ATP (e.g., 1-5 mM) or nigericin (e.g., 1-20 µM) to the wells.[13][17]
-
Incubate for the optimized time for your activator (e.g., 30-60 minutes for ATP, up to 2 hours for nigericin).
5. Readout:
-
Carefully collect the cell culture supernatants.
-
Centrifuge the supernatants to pellet any cellular debris.
-
Measure the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
6. Controls:
-
Negative Control: Cells treated with media only (no LPS, no activator).
-
Vehicle Control: Cells primed with LPS, treated with the vehicle (e.g., 0.1% DMSO), and stimulated with the activator.
-
Positive Control: Cells primed with LPS and stimulated with the activator without any inhibitor.
-
Genetic Control (Optional but recommended): Use microglia from Nlrp3 knockout mice to confirm the specificity of the activation pathway.[18]
Visualizations
Caption: Mechanism of action of this compound in inhibiting NLRP3 inflammasome activation in microglia.
Caption: Workflow for an in vitro this compound inflammasome inhibition assay.
References
- 1. This compound [cerevance.com]
- 2. Cerevance [cerevance.com]
- 3. alsnewstoday.com [alsnewstoday.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cerevance shares results from trial of neurodegenerative treatment [clinicaltrialsarena.com]
- 8. Cerevance’s this compound Demonstrated Positive Phase 1 Results in Healthy Volunteers - BioSpace [biospace.com]
- 9. Cerevance [cerevance.com]
- 10. lifetein.com [lifetein.com]
- 11. benchchem.com [benchchem.com]
- 12. NLRP3 Inflammasome Priming and Activation Are Regulated by a Phosphatidylinositol-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Primary Microglia Isolation from Mixed Glial Cell Cultures of Neonatal Rat Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Melatonin Attenuates LPS-Induced Acute Depressive-Like Behaviors and Microglial NLRP3 Inflammasome Activation Through the SIRT1/Nrf2 Pathway [frontiersin.org]
- 18. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
Impact of serum on CVN293 activity in cell culture
Welcome to the CVN293 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture, with a specific focus on the impact of serum on its activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and brain-permeable inhibitor of the KCNK13 potassium channel.[1][2] KCNK13 is a key regulator of the NLRP3 inflammasome, a protein complex involved in the inflammatory response.[2][3] By inhibiting KCNK13, this compound potently suppresses the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines such as IL-1β.[1][4]
Q2: I'm observing a significant decrease in this compound potency in my cell-based assay compared to a biochemical assay. What could be the cause?
A common reason for a drop in potency of a small molecule inhibitor in cell-based assays is serum protein binding.[5] Components of fetal bovine serum (FBS) or other sera, particularly albumin, can bind to small molecules like this compound.[5][6] According to the "free drug hypothesis," only the unbound fraction of an inhibitor is available to cross cell membranes and interact with its target.[5] Therefore, high serum protein binding can lead to a lower effective concentration of this compound at the target site, resulting in a higher apparent IC50 value.
Q3: How does serum protein binding affect the IC50 value of this compound?
Serum protein binding will likely cause a rightward shift in the IC50 curve of this compound, indicating a decrease in its apparent potency.[5] This "IC50 shift" occurs because a portion of the inhibitor is sequestered by serum proteins, reducing the free concentration available to inhibit KCNK13.[5] The magnitude of this shift is directly related to the binding affinity between this compound and the serum proteins.
Q4: What is the expected unbound fraction of this compound in the presence of serum?
Published data on this compound indicates that it has a high unbound fraction in both mouse and human plasma, ranging from 3.5% to 18.8%.[4] This suggests that while there is some protein binding, a significant portion of the compound should remain free to exert its biological activity.
Q5: Should I use serum-free medium for my this compound experiments?
While cells are typically cultured in serum-containing medium for optimal health and growth, for the specific steps of the experiment involving this compound treatment and NLRP3 inflammasome activation, using serum-free medium is often recommended.[7][8] This minimizes the confounding variable of serum protein binding and allows for a more accurate assessment of this compound's intrinsic potency. However, the stability of this compound in serum-free media should be considered, as serum proteins can sometimes have a stabilizing effect on small molecules.[9]
Troubleshooting Guides
Problem 1: My this compound activity is highly variable between experiments.
-
Possible Cause: Inconsistent serum concentration or lot-to-lot variability in serum composition. Serum composition can vary significantly between batches, affecting protein content and the presence of other small molecules that could interfere with the assay.[10]
-
Troubleshooting Steps:
-
Standardize Serum Usage: Use the same lot of serum for a complete set of experiments. When a new lot is introduced, it is advisable to re-validate key assay parameters.
-
Optimize Serum Concentration: Determine the lowest concentration of serum that maintains cell viability and health for the duration of your experiment.
-
Consider Serum-Free Conditions: For the treatment and activation phases of your experiment, switch to a serum-free medium to eliminate variability from serum components.[7][8]
-
Check Compound Stability: Assess the stability of this compound in your cell culture medium, both with and without serum, over the time course of your experiment.[9]
-
Problem 2: this compound shows lower than expected potency, even when accounting for some protein binding.
-
Possible Cause: Non-specific binding of this compound to plasticware or other surfaces. This can be more pronounced in serum-free conditions.
-
Troubleshooting Steps:
-
Use Low-Binding Plates: Utilize low-protein-binding microplates and pipette tips for your experiments.[9]
-
Include a Cell-Free Control: Run a control experiment without cells to measure the amount of this compound that is lost due to non-specific binding to the plate wells.[9]
-
Pre-treatment Incubation Time: Ensure that the pre-incubation time with this compound is sufficient to allow for target engagement.
-
Data Presentation
Table 1: Impact of Serum on Apparent IC50 of a Hypothetical Small Molecule Inhibitor
| Serum Concentration | Apparent IC50 (nM) | Fold Shift in IC50 |
| 0% | 50 | 1.0 |
| 2% | 150 | 3.0 |
| 5% | 400 | 8.0 |
| 10% | 1200 | 24.0 |
This table illustrates the typical rightward shift in IC50 that is observed with increasing serum concentration due to protein binding.
Table 2: Reported Unbound Fraction of this compound
| Species | Unbound Fraction in Plasma | Reference |
| Mouse | 3.5% - 18.8% | [4] |
| Human | 3.5% - 18.8% | [4] |
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells
This protocol details the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in the human monocytic cell line THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin (B1684572)
-
This compound
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kit for human IL-1β
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 24-48 hours.
-
After differentiation, wash the cells with fresh, serum-free medium.[7]
-
-
Priming:
-
Prime the differentiated THP-1 cells by incubating with 1 µg/mL LPS for 3-4 hours in serum-free medium.[7]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. A suggested concentration range is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound.
-
After the priming step, remove the LPS-containing medium and add the medium containing the different concentrations of this compound or vehicle control.
-
Pre-incubate the cells with the inhibitor for 30-60 minutes.[7]
-
-
Activation:
-
Sample Collection and Analysis:
-
After the activation step, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant for the measurement of secreted IL-1β.
-
Quantify the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Visualizations
Caption: this compound signaling pathway in NLRP3 inflammasome inhibition.
Caption: Experimental workflow for this compound activity assessment.
Caption: Relationship between serum, protein binding, and this compound potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [cerevance.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fetal bovine serum albumin inhibits antimicrobial peptide activity and binds drug only in complex with α1-antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. biocompare.com [biocompare.com]
Validation & Comparative
Validating the Selectivity of CVN293 for KCNK13 Over Other Potassium Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
CVN293 has emerged as a promising therapeutic candidate due to its selective inhibition of the KCNK13 potassium channel, a key regulator of neuroinflammation. This guide provides an objective comparison of this compound's performance against other potassium channels, supported by experimental data and detailed methodologies, to aid researchers in evaluating its potential for their studies.
Executive Summary
This compound is a potent and selective inhibitor of the KCNK13 (also known as THIK-1) potassium channel, with significantly lower activity against other potassium channels, including closely related members of the two-pore domain potassium (K2P) channel family. KCNK13 is predominantly expressed in microglia within the central nervous system (CNS) and plays a crucial role in the activation of the NLRP3 inflammasome, a key component of the inflammatory response. By selectively targeting KCNK13, this compound offers a targeted approach to modulating neuroinflammation with potentially fewer off-target effects compared to less selective potassium channel inhibitors.
Data Presentation: this compound Selectivity Profile
The selectivity of this compound has been assessed against a panel of potassium channels using in vitro assays. The following tables summarize the available quantitative data on the inhibitory activity of this compound.
| Target Channel | Species | Assay Type | IC50 (nM) | Reference |
| KCNK13 (THIK-1) | Human | Thallium Flux | 41 | [1] |
| KCNK13 (THIK-1) | Mouse | Thallium Flux | 28 | [1] |
| KCNK2 (TREK-1) | Human | Thallium Flux | >30,000 | [2][3] |
| KCNK6 (TWIK-2) | Human | Thallium Flux | >30,000 | [2][3] |
Table 1: Inhibitory Activity of this compound against KCNK13 and other Two-Pore Domain Potassium Channels. IC50 values represent the concentration of this compound required to inhibit 50% of the channel's activity.
Further studies have demonstrated minimal inhibition of the closely related KCNK2 and KCNK6 channels at concentrations up to 30 µM[2]. This high degree of selectivity is critical for minimizing potential side effects that could arise from the inhibition of other essential potassium channels.
KCNK13 Signaling Pathway in Microglia
KCNK13 plays a pivotal role in the innate immune response within the CNS. In microglia, the activation of pattern recognition receptors (PRRs) by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) initiates a signaling cascade that leads to the activation of the NLRP3 inflammasome. A critical step in this process is the efflux of potassium ions (K+) from the cell, which is mediated by KCNK13. This decrease in intracellular K+ concentration triggers the assembly of the NLRP3 inflammasome complex, leading to the activation of caspase-1 and the subsequent cleavage of pro-inflammatory cytokines, such as pro-IL-1β, into their active forms.
Caption: KCNK13-mediated signaling pathway in microglia.
Experimental Protocols
The selectivity of this compound is validated through robust experimental protocols, primarily thallium flux assays and electrophysiological recordings.
Thallium Flux Assay
This high-throughput assay is a common method for screening potassium channel modulators. It relies on the principle that thallium ions (Tl+) can pass through open potassium channels and that their influx can be detected by a Tl+-sensitive fluorescent dye.
Experimental Workflow:
References
A Comparative Analysis of CVN293 and Other Brain-Permeable NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome has emerged as a critical mediator of neuroinflammation, a key pathological feature in a host of neurodegenerative disorders including Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS).[1] Consequently, the development of brain-permeable NLRP3 inhibitors represents a promising therapeutic strategy. This guide provides a comparative analysis of CVN293, a novel clinical-stage modulator of NLRP3, and other notable brain-permeable NLRP3 inhibitors, with a focus on their mechanism of action, potency, central nervous system (CNS) permeability, and developmental status.
The NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a multi-protein complex within immune cells, particularly microglia in the CNS, that responds to a wide array of pathogenic and sterile danger signals.[1] Its activation is a two-step process: a "priming" signal (Signal 1), often via Toll-like receptors (TLRs), upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β). An "activation" signal (Signal 2), such as ATP efflux, lysosomal damage, or ion fluxes, triggers the assembly of the NLRP3 protein with an adaptor protein (ASC) and pro-caspase-1. This complex facilitates the cleavage of pro-caspase-1 into its active form, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, leading to their secretion and a potent inflammatory response known as pyroptosis.
Comparative Data of Brain-Permeable NLRP3 Inhibitors
The following tables summarize the key quantitative data for this compound and other prominent brain-permeable NLRP3 inhibitors. Direct head-to-head comparative studies are limited; therefore, data is compiled from various preclinical and clinical reports.
| Table 1: Mechanism of Action and Development Status | ||||
| Compound | Developer | Primary Target | Mechanism of Action | Development Status |
| This compound | Cerevel Therapeutics | KCNK13 (THIK-1) | Indirectly inhibits NLRP3 inflammasome activation by blocking K+ efflux specifically in microglia.[2][3][4] | Phase 1 Completed.[2][5][6][7] |
| Usnoflast (ZYIL1) | Zydus Lifesciences | NLRP3 | Directly inhibits NLRP3, preventing ASC oligomerization and inflammasome assembly.[8][9] | Phase 2 for ALS and Ulcerative Colitis; Phase 2 permission for Parkinson's.[10][11][12] |
| MCC950 | Multiple (Research Tool) | NLRP3 | Potent and selective direct inhibitor of NLRP3, blocking its ATP hydrolysis ability and preventing its active conformation.[7][13] | Preclinical; clinical development halted due to hepatotoxicity concerns.[14] |
| NT-0796 / NT-0249 | NodThera | NLRP3 | Direct, potent, and selective NLRP3 inflammasome inhibitors. NT-0796 is a prodrug converted to the active species intracellularly.[15] | Phase 1b/2a in Parkinson's and cardiometabolic disease (NT-0796).[15] |
| Table 2: In Vitro Potency and CNS Permeability | ||||
| Compound | Assay | IC50 Value | Brain Permeability Metric | Value (Species) |
| This compound | hKCNK13 Inhibition | 41 nM[16] | Brain-to-Plasma Ratio | 0.72 - 1.85 (Rodents)[1] |
| mKCNK13 Inhibition | 28 nM[16] | Kp,u,u | 0.6 - 1.4 (Rodents)[1] | |
| IL-1β Release (Murine Microglia) | Concentration-dependent inhibition[3] | CSF-to-Plasma Ratio | 0.9 - 1.1 (Monkeys, Kp,u,u)[1] | |
| Usnoflast (ZYIL1) | IL-1β Release (hPBMCs, ATP) | 4.5 nM[9] | Brain/CSF Distribution | Confirmed in mice, rats, and non-human primates.[4][5][10][11][12] |
| IL-1β Release (THP-1, ATP) | 13 nM[9] | Quantitative ratio not publicly available | ||
| IL-1β Release (Microglia, Nigericin) | 43 nM[9] | |||
| MCC950 | IL-1β Release (BMDMs) | 7.5 nM[17] | Brain Permeability | Described as blood-brain barrier penetrant.[18] |
| Quantitative ratio not consistently reported | ||||
| NT-0796 | IL-1β Release (hPBMCs) | 0.32 nM[19] | Brain-to-Blood Ratio | 0.79 (Mice)[19] |
| IL-1β Release (Human Whole Blood) | 6.8 nM[19] | CSF Levels | High levels of brain penetration confirmed in humans.[6] |
Abbreviations: hKCNK13 (human KCNK13), mKCNK13 (mouse KCNK13), hPBMCs (human peripheral blood mononuclear cells), THP-1 (human monocytic cell line), BMDMs (bone marrow-derived macrophages), Kp,u,u (unbound brain-to-unbound plasma partition coefficient), CSF (cerebrospinal fluid).
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize NLRP3 inhibitors.
In Vitro NLRP3 Inflammasome Inhibition Assay
This assay quantifies the ability of a compound to inhibit the release of IL-1β from immune cells following NLRP3 activation.
-
Cell Culture and Differentiation: Human THP-1 monocytes are cultured in RPMI-1640 medium. To differentiate them into macrophage-like cells, they are seeded in 96-well plates and treated with Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.[8]
-
Priming (Signal 1): Differentiated macrophages are primed with lipopolysaccharide (LPS, e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[20]
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for 1 hour.[20]
-
Activation (Signal 2): The NLRP3 inflammasome is activated by adding a stimulus such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1 hour.[8][20]
-
Quantification: The cell culture supernatant is collected. The concentration of secreted mature IL-1β is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.[21]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.
Assessment of Blood-Brain Barrier (BBB) Permeability in Mice
This in vivo protocol determines the extent to which a compound can cross the BBB from the bloodstream into the brain tissue.
-
Compound Administration: The test inhibitor is administered to mice, typically via oral (p.o.) or intravenous (i.v.) injection at a specific dose (e.g., 10 mg/kg).[1]
-
Sample Collection: At predetermined time points post-administration (e.g., 4 hours), animals are anesthetized. Blood samples are collected via cardiac puncture.[1]
-
Brain Perfusion and Homogenization: The mice are transcardially perfused with saline to remove blood from the brain vasculature.[9] The brain is then harvested, weighed, and homogenized.
-
Concentration Measurement: The concentrations of the compound in both the plasma (obtained from the blood sample) and the brain homogenate are measured using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated by dividing the concentration of the compound in the brain (ng/g) by its concentration in the plasma (ng/mL). For a more precise measure of free drug exposure, the unbound brain-to-unbound plasma partition coefficient (Kp,u,u) is determined by correcting the total concentrations for the fractions of unbound drug in brain tissue and plasma, which are measured separately via equilibrium dialysis.[1]
Conclusion
The landscape of brain-permeable NLRP3 inflammasome inhibitors is rapidly evolving, with several promising candidates progressing through clinical development. This compound offers a unique, microglia-specific mechanism by targeting the KCNK13 channel, which may provide a more targeted approach to reducing neuroinflammation without affecting peripheral immune responses.[4][7][22] In contrast, direct NLRP3 inhibitors like Usnoflast (ZYIL1) and NodThera's NT-0796 have demonstrated high potency and are advancing in clinical trials for severe neurodegenerative diseases.[10][15] While the well-characterized inhibitor MCC950 remains a valuable research tool, its clinical progression has been limited.[14]
The data presented herein highlights the significant progress in achieving potent, brain-penetrant molecules. The ultimate therapeutic success of these inhibitors will depend on a combination of their CNS exposure, target engagement, long-term safety, and demonstrated efficacy in slowing disease progression in patients with neurodegenerative disorders.
References
- 1. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. business-standard.com [business-standard.com]
- 5. health.economictimes.indiatimes.com [health.economictimes.indiatimes.com]
- 6. nodthera.com [nodthera.com]
- 7. MCC950, a selective NLPR3 inflammasome inhibitor, improves neurologic function and survival after cardiac arrest and resuscitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Measuring Blood-brain-barrier Permeability Using Evans Blue in Mice [bio-protocol.org]
- 10. Measuring Blood-brain-barrier Permeability Using Evans Blue in Mice [en.bio-protocol.org]
- 11. Assessment of Blood-brain Barrier Permeability by Intravenous Infusion of FITC-labeled Albumin in a Mouse Model of Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. expresspharma.in [expresspharma.in]
- 13. m.youtube.com [m.youtube.com]
- 14. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nodthera.com [nodthera.com]
- 16. Evaluation of Blood–Brain Barrier Permeability and Integrity in Juvenile Rodents: Dynamic Contrast-Enhanced (DCE), Magnetic Resonance Imaging (MRI), and Evans Blue Extravasation | Springer Nature Experiments [experiments.springernature.com]
- 17. Discovery of Potent and Brain-Penetrant Bicyclic NLRP3 Inhibitors with Peripheral and Central In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NLRP3 Inflammasome’s Activation in Acute and Chronic Brain Diseases—An Update on Pathogenetic Mechanisms and Therapeutic Perspectives with Respect to Other Inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Brain penetration profile of Nodthera’s NLRP3 inflammasome inhibitor described | BioWorld [bioworld.com]
- 20. benchchem.com [benchchem.com]
- 21. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Controls for Confirming CVN293 Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental controls and alternative compounds to elucidate the mechanism of action of CVN293, a selective inhibitor of the KCNK13 potassium channel that modulates NLRP3 inflammasome activation. Detailed experimental protocols and quantitative data are presented to aid in the design and interpretation of studies aimed at confirming this compound's activity and exploring its therapeutic potential.
This compound: Mechanism of Action
This compound is a potent and selective inhibitor of the two-pore domain potassium channel KCNK13, also known as THIK-1.[1][2][3][4][5][6] KCNK13 is predominantly expressed in microglia within the central nervous system (CNS).[3][4] The inhibition of KCNK13 by this compound blocks the efflux of potassium ions (K+) from microglial cells. This reduction in potassium efflux is a critical upstream event that prevents the assembly and activation of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[4] Consequently, the downstream production and release of the pro-inflammatory cytokine interleukin-1β (IL-1β) are suppressed.[7][8] This targeted action on microglia within the CNS allows for the modulation of neuroinflammation without significantly affecting peripheral immune responses.[3]
Comparative Analysis of Inhibitors
To rigorously validate the mechanism of action of this compound, it is essential to compare its performance against well-characterized inhibitors of the NLRP3 inflammasome pathway. This section provides a quantitative comparison of this compound with established NLRP3 inhibitors: MCC950, Oridonin, and Parthenolide (B1678480).
| Inhibitor | Target | Mechanism of Action | IC50 Value | Selectivity |
| This compound | KCNK13 | Blocks K+ efflux, preventing NLRP3 inflammasome assembly.[4] | hKCNK13: 41 nM, mKCNK13: 28 nM, IL-1β release (microglia): 24 nM.[8][9][10] | Selective for KCNK13 over KCNK2 and KCNK6 (>30,000 nM).[7][10] |
| MCC950 | NLRP3 | Directly binds to the NLRP3 NACHT domain, preventing conformational change and oligomerization.[11] | ~7.5-8.1 nM (BMDMs and HMDMs).[12][13][14] | Specific for NLRP3; no effect on AIM2, NLRC4, or NLRP1 inflammasomes.[12][13] |
| Oridonin | NLRP3 | Covalently binds to Cys279 in the NLRP3 NACHT domain, blocking NLRP3-NEK7 interaction. | IL-1β release (macrophages): ~780.4 nM. | Specific for NLRP3; does not inhibit AIM2 or NLRC4 inflammasomes. |
| Parthenolide | NLRP3, Caspase-1 | Directly inhibits NLRP3 ATPase activity and Caspase-1 activity.[15][16] | IL-1β release (J774A.1 cells): ~0.3 µM, (primary glial cells): 1.0 µM.[17][18] | Broad inhibitory profile, also affects NF-κB signaling.[19] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of results.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol describes the induction of NLRP3 inflammasome activation in primary microglia or macrophage cell lines (e.g., J774A.1) and the assessment of inhibitory compounds.
Materials:
-
Primary microglia or macrophage cell line
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound and comparator compounds (MCC950, Oridonin, Parthenolide)
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
ELISA kit for IL-1β quantification
Procedure:
-
Cell Seeding: Plate primary microglia or macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or comparator compounds for 1 hour. Include a vehicle-only control.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
IL-1β Quantification: Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values for each inhibitor by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.
Experimental Controls:
-
Negative Control: Cells treated with vehicle only (no LPS or activator).
-
Positive Control: Cells treated with LPS and an NLRP3 activator (e.g., ATP or Nigericin).
-
Specificity Control (for this compound): Use cells lacking KCNK13 expression (e.g., from KCNK13 knockout mice) to demonstrate that the inhibitory effect of this compound is target-specific.
KCNK13 Potassium Channel Activity Assay (Thallium Flux Assay)
This fluorescence-based assay measures the activity of KCNK13 channels by detecting the influx of thallium (Tl+), a surrogate for K+.
Materials:
-
HEK293 cells stably expressing human or mouse KCNK13
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™)
-
Thallium (I) sulfate (B86663) solution
-
Potassium-free buffer
-
This compound and other potential KCNK13 modulators
-
96-well black, clear-bottom microplates
Procedure:
-
Cell Seeding: Seed HEK293-KCNK13 cells into 96-well plates and allow them to form a monolayer.
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or other test compounds.
-
Thallium Stimulation: Add a stimulus buffer containing thallium (I) sulfate to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the Tl+ influx through open KCNK13 channels.
-
Data Analysis: Determine the IC50 of this compound by plotting the inhibition of thallium flux against the compound concentration.
Experimental Controls:
-
Negative Control: Untransfected HEK293 cells (lacking KCNK13 expression) to assess background fluorescence.
-
Positive Control: HEK293-KCNK13 cells treated with vehicle, showing maximal thallium influx.
-
Selectivity Control: Test this compound on cells expressing other potassium channels (e.g., KCNK2, KCNK6) to confirm its selectivity for KCNK13.
Visualizing Pathways and Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. Cerevance [cerevance.com]
- 3. Cerevance Doses First Subject in Phase 1 Clinical Study of this compound, a Selective Inhibitor of KCNK13 Designed to Selectively Modulate Neuroinflammation, for the Treatment of ALS and Alzheimer’s Disease - BioSpace [biospace.com]
- 4. This compound [cerevance.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Cerevance shares results from trial of neurodegenerative treatment [clinicaltrialsarena.com]
- 7. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory Compounds Parthenolide and Bay 11-7082 Are Direct Inhibitors of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and biological evaluation of parthenolide derivatives with reduced toxicity as potential inhibitors of the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CVN293's Impact on NLRP3 Inflammasome Pathway Proteins via Western Blot
This guide provides a comparative analysis of the experimental effects of CVN293, a novel therapeutic agent, on the key protein components of the NLRP3 inflammasome pathway. The data presented herein is based on the known mechanism of this compound and established Western blot analysis protocols. This document is intended for researchers, scientists, and drug development professionals investigating neuroinflammatory and neurodegenerative diseases.
This compound is an orally administered, central nervous system (CNS)-penetrant, selective inhibitor of the KCNK13 potassium channel.[1][2][3][4][5] By targeting KCNK13, this compound suppresses the activation of the NLRP3 inflammasome and mitigates the production of pro-inflammatory cytokines, such as IL-1β, within microglia.[1][2][5][6] The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory disorders.[7][8][9]
Comparison of this compound and Standard NLRP3 Inhibitors
The following table summarizes the expected quantitative outcomes from a Western blot analysis comparing the effects of this compound to a generic, direct NLRP3 inhibitor on key proteins in the inflammasome pathway. The data assumes a cellular model where the NLRP3 inflammasome has been activated.
| Protein Target | Expected Outcome with this compound Treatment | Expected Outcome with Direct NLRP3 Inhibitor | Rationale for this compound's Effect |
| NLRP3 | No significant change in total protein expression. | No significant change in total protein expression. | This compound acts upstream of NLRP3 activation by inhibiting KCNK13-mediated potassium efflux, a trigger for inflammasome assembly. It is not expected to alter the transcription or translation of the NLRP3 protein itself.[1][2] |
| Cleaved Caspase-1 (p20 subunit) | Significant decrease in cleaved Caspase-1 levels. | Significant decrease in cleaved Caspase-1 levels. | By preventing NLRP3 inflammasome assembly, this compound inhibits the autocatalytic cleavage of pro-caspase-1 into its active form.[10] |
| Mature IL-1β (p17 subunit) | Significant decrease in mature IL-1β levels. | Significant decrease in mature IL-1β levels. | Active caspase-1 is required to cleave pro-IL-1β into its mature, pro-inflammatory form. The reduction in active caspase-1 by this compound leads to a decrease in mature IL-1β production.[5][6][8][11] |
| ASC (Apoptosis-associated speck-like protein containing a CARD) | No significant change in total protein expression. | No significant change in total protein expression. | Similar to NLRP3, ASC is a core component of the inflammasome, and its expression level is not expected to be directly affected by this compound's mechanism of action. |
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental procedure, the following diagrams illustrate the NLRP3 signaling pathway and the Western blot workflow.
Caption: The NLRP3 inflammasome pathway is activated in two steps, priming and activation.
Caption: Key stages of the Western blot workflow for protein analysis.
Detailed Experimental Protocol: Western Blot for NLRP3 Pathway Proteins
This protocol provides a general framework for the Western blot analysis of NLRP3, Caspase-1, and IL-1β. Optimization may be required depending on the specific cell type, antibodies, and reagents used.
1. Sample Preparation and Protein Extraction
-
Culture appropriate cells (e.g., microglia, macrophages) and treat with this compound or a control compound, followed by stimulation with NLRP3 activators (e.g., LPS and nigericin).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[10]
2. SDS-PAGE and Protein Transfer
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer at 95-100°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (8-15%, depending on the target protein's molecular weight) and perform electrophoresis. For NLRP3 (approx. 118 kDa), an 8% gel is recommended.[12]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. For large proteins like NLRP3, adding up to 0.1% SDS to the transfer buffer can improve transfer efficiency.[12]
-
Confirm successful transfer by staining the membrane with Ponceau S.
3. Immunoblotting and Detection
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane with the primary antibody (e.g., anti-NLRP3, anti-Caspase-1 p20, or anti-IL-1β p17) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
4. Data Analysis
-
Quantify the band intensity using densitometry software.
-
Normalize the intensity of the target protein bands to a loading control (e.g., GAPDH or β-actin) to account for variations in protein loading.
-
Compare the normalized protein levels between different treatment groups to determine the effect of this compound.
References
- 1. This compound [cerevance.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. drughunter.com [drughunter.com]
- 4. Cerevance’s this compound Demonstrated Positive Phase 1 Results in Healthy Volunteers - BioSpace [biospace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. assets-global.website-files.com [assets-global.website-files.com]
- 7. Protein-protein interactions and related inhibitors involved in the NLRP3 inflammasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 9. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. diva-portal.org [diva-portal.org]
- 12. docs.abcam.com [docs.abcam.com]
Reproducibility of CVN293 Efficacy Data: A Review of Publicly Available Information
Currently, an independent verification of the efficacy of CVN293, an investigational drug for neurodegenerative diseases, is not feasible based on publicly available data. All accessible information originates from its developer, Cerevance. The existing data is primarily from a Phase 1 clinical trial focused on safety and pharmacokinetics in healthy volunteers, not efficacy in patient populations. Preclinical data on efficacy has been mentioned in publications but lacks the detailed, independent replication necessary for a comprehensive reproducibility analysis.
This compound is a selective inhibitor of the KCNK13 potassium channel, a target identified in microglia, the primary immune cells of the central nervous system.[1][2][3] By inhibiting KCNK13, this compound aims to reduce neuroinflammation through the modulation of the NLRP3 inflammasome, a key component of the innate immune system implicated in the pathology of various neurodegenerative disorders.[1][3][4][5]
Preclinical Findings
Preclinical studies have shown that this compound potently inhibits the NLRP3-inflammasome mediated production of the proinflammatory cytokine IL-1β in microglia.[6][7][8] Specifically, it demonstrated concentration-dependent inhibition of IL-1β production in lipopolysaccharide (LPS)-primed murine microglia.[6][7][8] The IC50 values for this compound have been reported as 41 nM for human KCNK13 and 28 nM for murine KCNK13.[6] While these initial findings are promising, independent replication of these preclinical efficacy studies is not yet available in the public domain.
Clinical Data: Phase 1 Trial
Cerevance has reported positive results from a Phase 1 clinical trial of this compound involving 72 healthy adult volunteers.[2][9][10] The study consisted of single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[2][9]
Key outcomes from the Phase 1 trial include:
-
Safety and Tolerability: this compound was generally well-tolerated at all tested doses.[9][10][11][12] No serious adverse events were reported, and all participants completed the study.[2][3]
-
Pharmacokinetics and Brain Penetration: The trial demonstrated dose-dependent increases in this compound exposure in the plasma.[2][3][9] Importantly, analysis of cerebrospinal fluid (CSF) confirmed that the drug has high brain penetrance, a critical factor for treating central nervous system disorders.[2][3][5][9][10]
Data Presentation
As there is no reproducible efficacy data to compare, a quantitative comparison table cannot be generated at this time. The available information is summarized in the narrative above.
Experimental Protocols
Detailed, independently verified experimental protocols for the preclinical efficacy studies are not publicly available. The Phase 1 clinical trial design is summarized as a first-in-human, randomized, placebo-controlled, single-center, single ascending dose (SAD) and multiple ascending dose (MAD) study in 72 healthy adult volunteers.[2]
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for this compound involves the inhibition of the KCNK13 channel in microglia, which in turn modulates the NLRP3 inflammasome and reduces the production of pro-inflammatory cytokines like IL-1β.
References
- 1. Cerevance Reports Positive Phase 1 Clinical Trial Results for KCNK13 Inhibitor and Upcoming Presentations at AAIC 2025 | Nasdaq [nasdaq.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. This compound [cerevance.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Cerevance’s this compound Demonstrated Positive Phase 1 Results in Healthy Volunteers - BioSpace [biospace.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of this compound, a Brain Permeable KCNK13 (THIK-1) Inhibitor Suitable for Clinical Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cerevance shares results from trial of neurodegenerative treatment [clinicaltrialsarena.com]
- 10. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 11. Cerevance [cerevance.com]
- 12. Phase 1 Trial Success: Cerevance CNS Drug Shows Perfect Safety Profile | CRVN Stock News [stocktitan.net]
Assessing the Long-Term Efficacy of CVN293 in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CVN293, an investigational inhibitor of the KCNK13 potassium channel, with other emerging NLRP3 inflammasome inhibitors for the treatment of neurodegenerative diseases. While specific long-term preclinical efficacy data for this compound have not been fully disclosed publicly, this document synthesizes available information on its mechanism of action and compares it with alternative therapies based on published preclinical data. Detailed experimental protocols for assessing the long-term effects of such compounds in animal models are also provided to aid in the design and evaluation of future studies.
Introduction to this compound
This compound is a novel, orally bioavailable, and brain-penetrant small molecule inhibitor of the two-pore domain potassium channel KCNK13.[1] This channel is predominantly expressed in microglia, the resident immune cells of the central nervous system (CNS).[1] By inhibiting KCNK13, this compound modulates the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key component of the innate immune system implicated in the neuroinflammatory processes of various neurodegenerative disorders.[1][2] The inhibition of the NLRP3 inflammasome leads to a reduction in the production and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β), thereby aiming to quell chronic neuroinflammation and its detrimental effects on neuronal function and survival.[1]
Phase 1 clinical trials in healthy volunteers have shown that this compound is generally well-tolerated and demonstrates good CNS exposure, supporting its further development for neurodegenerative conditions.[3][4] Preclinical studies have suggested its potential as a disease-modifying therapy for a range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS).[1]
Comparative Analysis: this compound vs. Other NLRP3 Inflammasome Inhibitors
The following tables provide a comparative overview of this compound and other selected NLRP3 inflammasome inhibitors that have been evaluated in preclinical animal models of neurodegenerative diseases. Due to the limited public availability of quantitative in vivo efficacy data for this compound, this section focuses on its known mechanism and the expected therapeutic outcomes, contrasted with published data for other NLRP3 inhibitors.
Table 1: Mechanistic Comparison
| Feature | This compound | MCC950 | CY-09 |
| Primary Target | KCNK13 Potassium Channel | NLRP3 NACHT domain | NLRP3 NACHT domain (ATP-binding site) |
| Mechanism of Action | Indirectly inhibits NLRP3 inflammasome activation by modulating potassium efflux from microglia. | Directly binds to and inhibits the ATPase activity of the NLRP3 NACHT domain, preventing inflammasome assembly. | Directly binds to the ATP-binding motif of the NACHT domain, inhibiting ATPase activity.[5] |
| Reported In Vitro Potency (IC50) | Not publicly available | ~8 nM (LPS+Nigericin-induced IL-1β release in BMDMs)[5] | ~5 µM (ATP-induced IL-1β release in LPS-primed BMDMs)[5] |
| Brain Penetrance | High[3] | Yes[5] | Yes[5] |
Table 2: Preclinical Efficacy in Alzheimer's Disease Models (APP/PS1 Mice)
| Parameter | This compound | MCC950 | CY-09 |
| Cognitive Function (Morris Water Maze) | Data not publicly available | Improved spatial learning and memory | Data not publicly available |
| Amyloid-β Plaque Load | Data not publicly available | Reduced | Data not publicly available |
| Microglial Activation | Expected to be reduced | Reduced | Data not publicly available |
| IL-1β Levels in Brain | Expected to be reduced | Reduced | Data not publicly available |
| Synaptic Density | Data not publicly available | Increased | Data not publicly available |
Experimental Protocols
Detailed methodologies are crucial for the valid assessment of long-term therapeutic efficacy in animal models of neurodegenerative diseases. Below are representative protocols for key experiments.
Long-Term Oral Administration in a Transgenic Mouse Model of Alzheimer's Disease (e.g., APP/PS1 mice)
-
Animals: Male and female APP/PS1 transgenic mice and wild-type littermate controls, aged to an appropriate time point for therapeutic intervention (e.g., 6 months of age, when amyloid pathology is established).
-
Housing: Mice are group-housed (3-5 per cage) on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Drug Formulation and Administration: this compound or a comparator compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water). The drug or vehicle is administered daily via oral gavage at a predetermined dose (e.g., 10 mg/kg) for a period of 3-6 months.
-
Monitoring: Body weight and general health are monitored weekly.
Behavioral Assessment: Morris Water Maze
This test is used to assess spatial learning and memory.
-
Apparatus: A circular pool (120 cm in diameter) filled with opaque water (22 ± 1°C) containing a hidden escape platform (10 cm in diameter) submerged 1 cm below the water surface.
-
Acquisition Phase: Mice are trained for 5 consecutive days with four trials per day. In each trial, the mouse is released from one of four starting positions and allowed to swim for 60 seconds to find the hidden platform. If the mouse fails to find the platform within 60 seconds, it is gently guided to it. The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location are measured.
Neuropathological Analysis
At the end of the treatment period, mice are euthanized, and brains are collected for histological and biochemical analysis.
-
Tissue Preparation: Mice are transcardially perfused with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Brains are post-fixed in 4% PFA overnight and then transferred to a 30% sucrose (B13894) solution for cryoprotection. Brains are then sectioned coronally at 40 µm using a cryostat.
-
Immunohistochemistry:
-
Amyloid-β Plaques: Sections are stained with an anti-Aβ antibody (e.g., 6E10) and visualized using a secondary antibody conjugated to a fluorescent marker or an enzyme for colorimetric detection.
-
Microgliosis: Sections are stained with an antibody against a microglial marker (e.g., Iba1).
-
Astrogliosis: Sections are stained with an antibody against an astrocyte marker (e.g., GFAP).
-
-
Image Analysis: Stained sections are imaged using a fluorescence or bright-field microscope. The plaque burden and the area of immunoreactivity for microglial and astrocyte markers are quantified using image analysis software (e.g., ImageJ).
-
Biochemical Analysis:
-
ELISA for IL-1β: Brain homogenates are prepared from one hemisphere, and the levels of IL-1β are quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits the KCNK13 channel, reducing NLRP3 inflammasome activation and neuroinflammation.
Experimental Workflow for Long-Term Animal Study
Caption: A typical workflow for a long-term preclinical study evaluating a therapeutic agent in a mouse model.
Logical Relationship in this compound Development
Caption: The logical progression from scientific premise to clinical development for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
